Broussonin C
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]propyl]benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3/c1-14(2)6-8-17-12-15(7-11-19(17)22)4-3-5-16-9-10-18(21)13-20(16)23/h6-7,9-13,21-23H,3-5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOZGCJOTGLPKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)CCCC2=C(C=C(C=C2)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76045-49-3 | |
| Record name | 4-[3-[4-Hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]propyl]-1,3-benzenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76045-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
The Biological Activity of Broussonin C from Broussonetia kazinoki: A Technical Whitepaper
Introduction
Broussonetia kazinoki, a deciduous shrub belonging to the Moraceae family, is widely distributed across Korea, China, and Japan.[1] Traditionally, its various parts—leaves, branches, roots, and fruits—have been utilized in folk medicine for treating conditions like edema and for improving vision.[1] Modern phytochemical investigations have revealed that B. kazinoki is a rich source of bioactive compounds, primarily prenylated polyphenols, flavonoids, and alkaloids.[2][3] These constituents are responsible for a wide array of pharmacological effects, including antioxidant, anti-inflammatory, anticancer, and skin-whitening properties.[1][4][2]
Among the numerous compounds isolated from B. kazinoki, Broussonin C, a prenylated 1,3-diphenylpropane, has garnered significant interest for its potent biological activities. This technical guide provides an in-depth overview of the known biological effects of this compound, focusing on its therapeutic potential. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying biochemical pathways and workflows.
Core Biological Activities and Quantitative Data
The primary and most well-documented biological activity of this compound is its potent inhibitory effect on tyrosinase, a key enzyme in melanin synthesis. This makes it a compound of significant interest for dermatological and cosmetic applications.
Table 1: Tyrosinase Inhibitory Activity of this compound
| Compound | Target Enzyme | Activity Type | IC50 Value (µM) | Source |
| This compound | Tyrosinase (Monophenolase) | Competitive Inhibition | 0.43 | [5] |
| This compound | Tyrosinase (Diphenolase) | Competitive Inhibition | 0.57 | [5] |
Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Reports indicate that this compound exhibits significantly stronger tyrosinase inhibition compared to other related 1,3-diphenylpropanes, highlighting its potential as a skin-whitening agent.[1] The extract of B. kazinoki itself has been registered by the Korea Food and Drug Administration (KFDA) as a skin-whitening ingredient due to these potent tyrosinase inhibitory effects.[1][4] While other activities such as antioxidant and cytotoxic effects are broadly attributed to the phenolic compounds from B. kazinoki, specific quantitative data for this compound in these areas are less prevalent in the reviewed literature.
Experimental Protocols and Methodologies
The evaluation of this compound's biological activity involves several standard biochemical assays. Below are the detailed methodologies for the key experiments cited.
Tyrosinase Inhibition Assay
This assay is fundamental for determining the efficacy of this compound as a skin-whitening agent. It measures the inhibition of the enzyme tyrosinase, which catalyzes the rate-limiting step of melanin production.
-
Principle : The assay spectrophotometrically measures the enzymatic conversion of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. The reduction in the rate of dopaquinone formation in the presence of an inhibitor corresponds to the inhibitor's potency.
-
Reagents and Equipment :
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-tyrosine (substrate for monophenolase activity)
-
L-DOPA (substrate for diphenolase activity)
-
Phosphate buffer (typically pH 6.8)
-
This compound (test compound)
-
Kojic acid (positive control)
-
Spectrophotometer (microplate reader)
-
-
Protocol :
-
A reaction mixture is prepared in a 96-well plate containing phosphate buffer and the test compound (this compound at various concentrations).
-
The substrate (either L-tyrosine for monophenolase or L-DOPA for diphenolase activity) is added to the mixture.
-
The reaction is initiated by adding mushroom tyrosinase to each well.
-
The plate is incubated at a controlled temperature (e.g., 37°C).
-
The absorbance is measured at a specific wavelength (typically 475-490 nm) at regular intervals to monitor the formation of dopachrome.
-
The percentage of inhibition is calculated relative to a control reaction without the inhibitor.
-
The IC50 value is determined by plotting the inhibition percentage against the logarithm of the inhibitor concentration.
-
Signaling Pathways Modulated by Related Broussonetia Compounds
While direct studies on this compound's impact on major signaling pathways are limited, research on other structurally similar compounds isolated from Broussonetia species provides valuable insights into potential mechanisms of action for its broader biological effects, such as anti-inflammatory and anti-cancer activities.
Anti-Inflammatory Signaling: MAPK and JAK2-STAT3 Pathways
Broussonin E, a related compound, has been shown to suppress lipopolysaccharide (LPS)-induced inflammatory responses in macrophages.[6][7] It achieves this by modulating two key signaling cascades:
-
Inhibition of MAPK Pathway : Broussonin E inhibits the phosphorylation of ERK and p38 MAPKs, which are crucial for the production of pro-inflammatory mediators like TNF-α, IL-6, iNOS, and COX-2.[6][7]
-
Activation of JAK2-STAT3 Pathway : Concurrently, it enhances the phosphorylation of JAK2 and STAT3, a pathway often associated with the expression of anti-inflammatory cytokines like IL-10 and the promotion of M2 macrophage polarization.[6][7]
Anti-Angiogenic Signaling: VEGFR-2 Pathway
Broussonin A and Broussonin B have demonstrated anti-angiogenic activity by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.[8][9][10] Angiogenesis is a critical process for tumor growth and metastasis.
-
Mechanism : These broussonins inhibit VEGF-A-stimulated endothelial cell proliferation, migration, and tube formation.[8][9] This is achieved by inactivating VEGFR-2 and its downstream signaling components, including ERK, Akt, and p38, and by down-regulating integrin β1 expression, which is crucial for cell adhesion and migration.[8][9][10]
Anti-Cancer Signaling: AMPK Pathway
Kazinol C, another compound from B. kazinoki, induces antitumorigenic effects in colon cancer cells by activating AMP-activated protein kinase (AMPK).[11] AMPK is a central regulator of cellular energy homeostasis, and its activation can lead to the inhibition of cancer cell growth and migration.
-
Mechanism : Kazinol C induces AMPK phosphorylation, which in turn leads to the attenuation of cancer cell growth, induction of apoptosis (programmed cell death), and inhibition of cell migration and anchorage-independent growth.[11]
Conclusion and Future Directions
This compound, isolated from Broussonetia kazinoki, is a potent natural inhibitor of the tyrosinase enzyme, with well-documented competitive inhibition and low micromolar IC50 values.[5] This activity firmly establishes its potential for applications in cosmetics and dermatology for hyperpigmentation disorders.
While direct evidence for other biological activities of this compound is still emerging, the extensive research on related broussonins and kazinols from the same plant suggests a broader therapeutic potential. The demonstrated anti-inflammatory, anti-angiogenic, and anti-cancer activities of its structural analogs, acting through critical signaling pathways like MAPK, VEGFR-2, and AMPK, provide a strong rationale for further investigation into this compound. Future research should focus on quantitatively assessing the antioxidant, anti-inflammatory, and cytotoxic activities of this compound and elucidating its specific molecular targets and mechanisms of action in relevant disease models.
References
- 1. Microbial Transformation and Biological Activities of the Prenylated Aromatic Compounds from Broussonetia kazinoki - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Genus Broussonetia: An Updated Review of Phytochemistry, Pharmacology and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Broussonin E suppresses LPS-induced inflammatory response in macrophages <i>via</i> inhibiting MAPK pathway and enhancing JAK2-STAT3 pathway [cjnmcpu.com]
- 7. Broussonin E suppresses LPS-induced inflammatory response in macrophages via inhibiting MAPK pathway and enhancing JAK2-STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Broussonin A– and B–mediated inhibition of angiogenesis by blockade of VEGFR‐2 signalling pathways and integrin β1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Broussonin A- and B-mediated inhibition of angiogenesis by blockade of VEGFR-2 signalling pathways and integrin β1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. (PDF) Kazinol C from Broussonetia kazinoki activates AMP-activated protein kinase to induce antitumorigenic effects in HT-29 colon cancer cells. (2015) | Hak-Su Kim | 18 Citations [scispace.com]
Broussonin C: A Competitive Inhibitor of Tyrosinase - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hyperpigmentation disorders and the demand for skin lightening agents have driven significant research into the identification and characterization of tyrosinase inhibitors. Tyrosinase is a key enzyme in the melanin biosynthesis pathway, and its inhibition can effectively reduce melanin production. Broussonin C, a natural isoprenylated polyphenol isolated from Broussonetia kazinoki, has emerged as a potent competitive inhibitor of tyrosinase. This technical guide provides an in-depth overview of this compound, summarizing its inhibitory activity, kinetic parameters, and the experimental methodologies used for its characterization. Detailed signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of its mechanism of action and evaluation.
Introduction to Tyrosinase and Melanogenesis
Melanin, the primary pigment responsible for skin, hair, and eye color, is produced in a specialized organelle called the melanosome within melanocytes. The process of melanin synthesis, or melanogenesis, is a complex cascade of enzymatic and chemical reactions. Tyrosinase (EC 1.14.18.1), a copper-containing monooxygenase, is the rate-limiting enzyme in this pathway. It catalyzes two critical initial steps: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) (monophenolase activity) and the subsequent oxidation of L-DOPA to dopaquinone (diphenolase activity)[1]. Dopaquinone is a highly reactive intermediate that proceeds through a series of reactions to form either black/brown eumelanin or red/yellow pheomelanin. The inhibition of tyrosinase is a primary strategy for the development of cosmeceuticals and pharmaceuticals aimed at treating hyperpigmentation and for use as skin-lightening agents.
This compound: A Potent Natural Tyrosinase Inhibitor
This compound is a 1,3-diphenylpropane derivative that has been identified as a potent inhibitor of tyrosinase[2][3]. Its chemical structure allows it to effectively interact with the active site of the enzyme.
Inhibitory Activity and Kinetics
This compound exhibits a strong inhibitory effect on both the monophenolase and diphenolase activities of tyrosinase. It has been characterized as a competitive inhibitor, meaning it binds to the active site of the free enzyme, thereby preventing the substrate from binding. Furthermore, studies have revealed that this compound also demonstrates simple reversible slow-binding inhibition against the diphenolase activity of tyrosinase.
The following table summarizes the key quantitative data regarding the inhibitory potency of this compound against mushroom tyrosinase.
| Parameter | Value | Enzyme Activity | Reference |
| IC50 | 0.43 µM | Monophenolase | [2][3] |
| IC50 | 0.57 µM | Diphenolase | [2][3] |
| k3 | 0.0993 µM-1min-1 | Diphenolase (Slow-binding) | |
| k4 | 0.0048 min-1 | Diphenolase (Slow-binding) | |
| Kiapp | 0.0485 µM | Diphenolase (Slow-binding) |
IC50: The concentration of an inhibitor required to inhibit 50% of the enzyme activity. k3: The apparent second-order rate constant for the formation of the initial enzyme-inhibitor complex. k4: The first-order rate constant for the isomerization of the initial enzyme-inhibitor complex to the final, more stable complex. Kiapp: The apparent inhibition constant.
Experimental Protocols
This section outlines the detailed methodologies for the key experiments used to characterize this compound as a tyrosinase inhibitor.
Mushroom Tyrosinase Inhibition Assay (Spectrophotometric)
This assay is used to determine the IC50 value of an inhibitor.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine) or L-Tyrosine
-
Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
This compound (or other test inhibitor)
-
Dimethyl sulfoxide (DMSO) for dissolving the inhibitor
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of the substrate (L-DOPA or L-Tyrosine) in phosphate buffer.
-
Prepare a stock solution of this compound in DMSO. Create a series of dilutions of this compound at various concentrations.
-
-
Assay Protocol:
-
In a 96-well plate, add the following to each well in the specified order:
-
Phosphate buffer
-
This compound solution at different concentrations (or DMSO for the control)
-
Mushroom tyrosinase solution
-
-
Pre-incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding the substrate solution (L-DOPA or L-Tyrosine) to each well.
-
Immediately measure the absorbance of the reaction mixture at a specific wavelength (typically 475-492 nm for dopachrome formation) in a kinetic mode for a set duration (e.g., 10-20 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial velocity (rate of reaction) from the linear portion of the absorbance vs. time curve.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 where V_control is the initial velocity of the reaction without the inhibitor and V_inhibitor is the initial velocity with the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.
-
Enzyme Kinetic Analysis (Lineweaver-Burk Plot)
This method is used to determine the mechanism of inhibition (e.g., competitive, non-competitive).
Procedure:
-
Perform the tyrosinase inhibition assay as described in section 3.1.
-
Use a range of substrate (L-DOPA) concentrations.
-
For each substrate concentration, measure the initial reaction velocity in the absence of the inhibitor and in the presence of at least two different fixed concentrations of this compound.
-
Data Analysis:
-
Calculate the reciprocal of the initial velocities (1/V) and the reciprocal of the substrate concentrations (1/[S]).
-
Create a Lineweaver-Burk plot by plotting 1/V (y-axis) against 1/[S] (x-axis) for each inhibitor concentration.
-
For competitive inhibition, the lines will intersect at the same point on the y-axis (1/Vmax), but will have different x-intercepts (-1/Km) and slopes.
-
Slow-Binding Inhibition Analysis
This analysis is used to determine the kinetic parameters of slow-binding inhibitors.
Procedure:
-
The experimental setup is similar to the standard inhibition assay.
-
The reaction is initiated by the addition of the enzyme to a mixture containing the substrate and the inhibitor.
-
The progress of the reaction (product formation over time) is monitored continuously for an extended period to observe the transition from the initial velocity to the steady-state velocity.
-
Data Analysis:
-
The reaction progress curves are fitted to the equation for slow-binding inhibition to determine the rate constants k3 and k4, and the apparent inhibition constant Kiapp.
-
Visualizing the Mechanisms and Pathways
Melanogenesis Signaling Pathway
The following diagram illustrates the key signaling cascade leading to melanin synthesis, highlighting the central role of tyrosinase.
Caption: The melanogenesis signaling pathway initiated by UVB radiation, leading to the production of melanin.
Experimental Workflow for Determining Competitive Inhibition
The following diagram outlines the workflow for characterizing a competitive inhibitor using enzyme kinetics and Lineweaver-Burk plot analysis.
Caption: Workflow for determining the competitive inhibition mechanism of this compound.
Logical Relationship of Competitive Inhibition
This diagram illustrates the binding interactions in competitive inhibition.
Caption: Binding scheme for a competitive inhibitor with an enzyme and its substrate.
Conclusion
This compound has demonstrated significant potential as a tyrosinase inhibitor, exhibiting a competitive mechanism of action and notable potency with low micromolar IC50 values. Its characterization through established spectrophotometric and kinetic assays provides a solid foundation for its further investigation and development. The detailed experimental protocols and visual representations of the underlying biochemical pathways and experimental workflows presented in this guide offer a comprehensive resource for researchers and professionals in the fields of dermatology, cosmetology, and drug discovery. Further studies, including in vivo and clinical trials, are warranted to fully elucidate the therapeutic and commercial potential of this compound as a safe and effective agent for managing hyperpigmentation.
References
Investigating the Antioxidant Potential of Broussonin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Consequently, there is a growing interest in the identification and characterization of novel antioxidant compounds. Broussonin C, a prenylated flavonoid isolated from the bark of Broussonetia papyrifera, has emerged as a compound of interest due to its potential antioxidant properties. This technical guide provides an in-depth overview of the methodologies and signaling pathways relevant to the investigation of this compound's antioxidant potential.
Data Presentation: In Vitro Antioxidant and Cytotoxic Activities
Quantitative assessment of a compound's antioxidant efficacy and its potential cytotoxicity are crucial first steps in its evaluation as a therapeutic agent. The following tables summarize the typical data generated from key in vitro assays.
Note: The following data for this compound are illustrative placeholders. Actual experimental values would need to be determined empirically.
Table 1: Free Radical Scavenging Activity of this compound
| Assay Type | Radical | This compound IC₅₀ (µM) | Ascorbic Acid IC₅₀ (µM) (Positive Control) |
| DPPH | 2,2-diphenyl-1-picrylhydrazyl | [Insert Experimental Value] | [Insert Experimental Value] |
| ABTS | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | [Insert Experimental Value] | [Insert Experimental Value] |
IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound required to scavenge 50% of the free radicals.
Table 2: Cellular Antioxidant Activity of this compound
| Cell Line | Assay | This compound EC₅₀ (µM) | Quercetin EC₅₀ (µM) (Positive Control) |
| HepG2 | CAA | [Insert Experimental Value] | [Insert Experimental Value] |
EC₅₀ (half-maximal effective concentration) is the concentration of the compound required to provide 50% of the maximal antioxidant effect in a cellular environment.
Table 3: Cytotoxicity of this compound
| Cell Line | Assay | This compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) (Positive Control) |
| HepG2 | MTT | [Insert Experimental Value] | [Insert Experimental Value] |
| HEK293 | MTT | [Insert Experimental Value] | [Insert Experimental Value] |
IC₅₀ (half-maximal inhibitory concentration) in this context is the concentration of the compound that reduces cell viability by 50%.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of this compound's antioxidant potential.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the principle that an antioxidant compound will donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which can be measured spectrophotometrically.[1]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectrophotometric grade)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark container to prevent degradation.
-
Preparation of Test Samples: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions to obtain a range of concentrations to be tested. Prepare similar dilutions for the positive control, ascorbic acid.
-
Assay Procedure:
-
To each well of a 96-well plate, add 100 µL of the this compound or ascorbic acid dilutions.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the control well, add 100 µL of methanol and 100 µL of the DPPH solution.
-
For the blank well, add 200 µL of methanol.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
% Scavenging = [ (A_control - A_sample) / A_control ] * 100
-
Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
-
IC₅₀ Determination: The IC₅₀ value is determined by plotting the percentage of scavenging activity against the concentration of this compound and calculating the concentration at which 50% of the DPPH radicals are scavenged.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.[2][3]
Materials:
-
This compound
-
ABTS
-
Potassium persulfate
-
Methanol or ethanol
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of Working ABTS•+ Solution: Dilute the ABTS•+ stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Samples: Prepare a stock solution of this compound in methanol or ethanol and create a series of dilutions. Prepare similar dilutions for the positive control, Trolox.
-
Assay Procedure:
-
Add 20 µL of the this compound or Trolox dilutions to the wells of a 96-well plate.
-
Add 180 µL of the working ABTS•+ solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm using a microplate reader.
-
Calculation: The percentage of ABTS•+ scavenging is calculated as follows:
-
% Scavenging = [ (A_control - A_sample) / A_control ] * 100
-
Where A_control is the absorbance of the control (ABTS•+ solution without sample) and A_sample is the absorbance in the presence of the sample.
-
-
IC₅₀ Determination: The IC₅₀ value is determined from a plot of scavenging percentage against the concentration of this compound.
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the ability of a compound to prevent the formation of the fluorescent dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cultured cells. This assay provides a more biologically relevant measure of antioxidant activity as it accounts for cellular uptake and metabolism.[4]
Materials:
-
This compound
-
HepG2 human liver cancer cells
-
Williams' Medium E
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
DCFH-DA
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)
-
Quercetin (positive control)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Culture: Culture HepG2 cells in Williams' Medium E supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the HepG2 cells in a 96-well black, clear-bottom microplate at a density of 6 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment:
-
Remove the growth medium and wash the cells with phosphate-buffered saline (PBS).
-
Treat the cells with 100 µL of medium containing various concentrations of this compound or quercetin, along with 25 µM DCFH-DA.
-
Incubate for 1 hour at 37°C.
-
-
Induction of Oxidative Stress:
-
Wash the cells with PBS.
-
Add 100 µL of 600 µM AAPH solution to each well.
-
-
Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence emission at 535 nm with an excitation wavelength of 485 nm every 5 minutes for 1 hour.
-
Calculation:
-
Calculate the area under the curve (AUC) for the fluorescence versus time plot for each concentration.
-
The CAA unit is calculated as:
-
CAA unit = 100 - (AUC_sample / AUC_control) * 100
-
-
-
EC₅₀ Determination: The EC₅₀ value is the concentration of this compound required to produce a 50% reduction in fluorescence compared to the control.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay
This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT to a purple formazan product.[5]
Materials:
-
This compound
-
HepG2 and HEK293 cells
-
Cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
Doxorubicin (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or doxorubicin. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 24, 48, or 72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation:
-
Cell Viability (%) = (Absorbance_sample / Absorbance_control) * 100
-
-
IC₅₀ Determination: The IC₅₀ value is determined by plotting cell viability against the concentration of this compound and calculating the concentration that causes a 50% reduction in cell viability.
Signaling Pathways and Mechanisms of Action
The antioxidant effects of many natural compounds are not solely due to direct radical scavenging but also involve the modulation of intracellular signaling pathways that enhance the endogenous antioxidant defense systems. A key pathway in this regard is the Keap1-Nrf2-ARE pathway.
The Keap1-Nrf2-ARE Signaling Pathway
Under basal conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[6] Upon exposure to oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release of Nrf2.[6] The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes.[5][7] This binding initiates the transcription of a battery of phase II detoxification enzymes and antioxidant proteins, including Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[8][9]
The potential of this compound to activate this pathway would represent a significant indirect antioxidant mechanism.
Experimental Workflows
The following diagrams illustrate the logical flow of the key experimental procedures described in this guide.
Conclusion
This technical guide provides a comprehensive framework for investigating the antioxidant potential of this compound. By employing the detailed experimental protocols for in vitro and cellular assays, researchers can generate robust and reproducible data. Furthermore, elucidation of the compound's interaction with key signaling pathways, such as the Keap1-Nrf2-ARE pathway, will provide critical insights into its mechanism of action. The systematic application of these methodologies will be instrumental in determining the viability of this compound as a novel antioxidant agent for further drug development.
References
- 1. iris.uniroma1.it [iris.uniroma1.it]
- 2. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of natural compounds on NRF2/KEAP1 signaling in periodontitis: a potential use to prevent age-related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant response elements: Discovery, classes, regulation and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CO/HO-1 Induces NQO-1 Expression via Nrf2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Broussonin C: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of the Structure, Chemical Properties, and Biological Activities of a Potent Tyrosinase Inhibitor
Introduction
Broussonin C is a naturally occurring phenolic compound that has garnered significant interest within the scientific community for its potent biological activities.[1] Isolated from plants of the Broussonetia genus, such as Broussonetia kazinoki and Broussonetia papyrifera, this 1,3-diphenylpropane derivative has demonstrated notable potential as a tyrosinase inhibitor, making it a compelling candidate for applications in cosmetics and medicine for the treatment of hyperpigmentation disorders.[2][3] Furthermore, emerging research suggests its involvement in various cellular signaling pathways, indicating a broader therapeutic potential. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, experimental protocols, and known biological activities of this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
This compound possesses a unique 1,3-diphenylpropane backbone substituted with hydroxyl and prenyl groups, which are crucial for its biological activity. Its systematic IUPAC name is 4-[3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]propyl]benzene-1,3-diol.[4]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 4-[3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]propyl]benzene-1,3-diol | [4] |
| Synonyms | This compound, 4-[3-[4-Hydroxy-3-(3-methyl-2-butenyl)phenyl]propyl]-1,3-benzenediol | [4] |
| CAS Number | 76045-49-3 | [1] |
| Molecular Formula | C₂₀H₂₄O₃ | [1] |
| Molecular Weight | 312.4 g/mol | [1] |
| Appearance | Powder | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |
| XLogP3-AA | 5.5 | [4] |
| Hydrogen Bond Donor Count | 3 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
| Rotatable Bond Count | 6 | [4] |
Table 2: Spectroscopic Data of this compound
| Spectroscopic Data | Description |
| ¹H-NMR | The proton NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons of the two phenyl rings, the propyl chain, and the prenyl group. Specific chemical shifts and coupling constants can be found in specialized literature and databases. |
| ¹³C-NMR | The carbon-13 NMR spectrum displays resonances for the 20 carbon atoms in the molecule, including the aromatic carbons, the aliphatic carbons of the propyl and prenyl groups, and the carbons attached to hydroxyl groups. |
| Mass Spectrometry | The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns resulting from the cleavage of the propyl chain and prenyl group. |
Experimental Protocols
Extraction and Isolation of this compound from Broussonetia kazinoki
The following protocol is a generalized procedure for the extraction and isolation of this compound from the root barks of Broussonetia kazinoki, based on established methodologies.[3]
Workflow for Extraction and Isolation of this compound
Caption: A generalized workflow for the extraction and isolation of this compound.
-
Preparation of Plant Material: The root barks of Broussonetia kazinoki are collected, dried, and ground into a fine powder.
-
Extraction: The powdered plant material (e.g., 650 g) is extracted with 94% ethanol (e.g., 3 x 6 L) using sonication at room temperature.[3] The extracts are then combined.
-
Concentration: The combined ethanol extract is concentrated under reduced pressure to yield a crude extract.[3]
-
Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as hexane, dichloromethane (CH₂Cl₂), ethyl acetate (EtOAc), and butanol.[3]
-
Column Chromatography: The dichloromethane fraction, which typically shows high tyrosinase inhibitory activity, is subjected to silica gel column chromatography.[3] The column is eluted with a gradient of hexane and ethyl acetate.
-
Fraction Collection and Further Purification: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing this compound are pooled and further purified using Sephadex LH-20 column chromatography with methanol as the eluent.[3]
-
Final Purification: The final purification is achieved by semi-preparative high-performance liquid chromatography (HPLC) to yield pure this compound.[3]
Tyrosinase Inhibition Assay
The following is a representative protocol for assessing the tyrosinase inhibitory activity of this compound.[5][6]
-
Reagent Preparation:
-
Phosphate Buffer: Prepare a 0.1 M sodium phosphate buffer at a pH of 6.8.
-
Mushroom Tyrosinase: Prepare a solution of mushroom tyrosinase (e.g., 1500 U/mL) in the phosphate buffer.
-
L-Tyrosine Solution: Prepare a substrate solution of L-tyrosine (e.g., 1.5 mM) in the phosphate buffer.[7]
-
This compound Solution: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and then dilute to various concentrations with the phosphate buffer.
-
Positive Control: A solution of a known tyrosinase inhibitor, such as kojic acid, is prepared.[6]
-
-
Assay Procedure:
-
In a 96-well microplate, add the test samples (this compound at different concentrations), the positive control, and a blank (buffer with DMSO).
-
To each well, add the mushroom tyrosinase solution and incubate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 15 minutes).[7]
-
Initiate the reaction by adding the L-tyrosine solution to all wells.
-
Immediately measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.[7] Readings can be taken at regular intervals to monitor the reaction kinetics.
-
-
Calculation of Inhibition:
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the control reaction (without inhibitor) and A_sample is the absorbance of the reaction with this compound.
-
The IC₅₀ value, the concentration of this compound that inhibits 50% of the enzyme activity, can be determined by plotting the percentage of inhibition against the concentration of this compound.
-
Biological Activity and Signaling Pathways
This compound is a competitive inhibitor of tyrosinase, targeting both the monophenolase and diphenolase activities of the enzyme.[2] It has demonstrated potent inhibitory effects with IC₅₀ values of 0.43 μM for monophenolase and 0.57 μM for diphenolase.[1]
While the direct signaling pathways modulated by this compound are still under active investigation, studies on related compounds and extracts from Broussonetia species provide insights into its potential mechanisms of action. For instance, Broussonin E, a structurally similar compound, has been shown to suppress inflammatory responses in macrophages by inhibiting the MAPK (ERK and p38) pathway and enhancing the JAK2-STAT3 signaling pathway.[8] Extracts from Broussonetia papyrifera have been found to inhibit NF-κB transcriptional activity and suppress pro-inflammatory gene expression through the activation of AMPK.[9] In the context of melanogenesis, flavonoids have been shown to modulate signaling pathways such as Akt/GSK-3β and MEK/ERK.[10]
Hypothesized Anti-inflammatory Signaling Pathway of Broussonin Analogs
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Microbial Transformation and Biological Activities of the Prenylated Aromatic Compounds from Broussonetia kazinoki - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-(3-(4-Hydroxy-3-(3-methyl-2-buten-1-yl)phenyl)propyl)-1,3-benzenediol | C20H24O3 | CID 442289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. activeconceptsllc.com [activeconceptsllc.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Broussonin E suppresses LPS-induced inflammatory response in macrophages <i>via</i> inhibiting MAPK pathway and enhancing JAK2-STAT3 pathway [cjnmcpu.com]
- 9. Broussonetia papyrifera Root Bark Extract Exhibits Anti-inflammatory Effects on Adipose Tissue and Improves Insulin Sensitivity Potentially Via AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insights on the Inhibitory Power of Flavonoids on Tyrosinase Activity: A Survey from 2016 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity of Broussonin C: A Review of Preliminary Studies
A comprehensive search of available scientific literature has revealed a notable absence of specific preliminary in vitro studies on the cytotoxicity of Broussonin C. Consequently, this guide cannot provide quantitative data, detailed experimental protocols, or specific signaling pathway visualizations directly related to this compound's cytotoxic effects.
While research on the Broussonetia genus has identified various compounds with cytotoxic properties, specific data for this compound remains elusive. This technical guide will, therefore, outline the general methodologies and approaches commonly used in the in vitro assessment of cytotoxicity for related compounds, such as other prenylated flavonoids, to provide a framework for potential future studies on this compound.
General Methodologies for In Vitro Cytotoxicity Assessment
The following sections describe standard experimental protocols that would be applicable to the study of this compound's cytotoxic potential.
Cell Viability Assays
Cell viability assays are fundamental in determining the concentration-dependent cytotoxic effects of a compound. The half-maximal inhibitory concentration (IC50), which is the concentration of a drug that inhibits cell viability by 50%, is a key parameter derived from these assays.[1][2]
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and allowed to adhere overnight.[3]
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) for specific time intervals (e.g., 24, 48, 72 hours).
-
MTT Incubation: After treatment, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined by plotting cell viability against compound concentration.
Apoptosis Assays
Apoptosis, or programmed cell death, is a common mechanism by which cytotoxic compounds kill cancer cells. Various assays can detect the different stages of apoptosis.
Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound at concentrations around the determined IC50 value.
-
Cell Harvesting: After treatment, both adherent and floating cells are collected.
-
Staining: Cells are washed and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added, and the cells are incubated in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis
Cytotoxic compounds can induce cell cycle arrest at specific phases, preventing cancer cell proliferation.
Experimental Protocol: Propidium Iodide (PI) Staining for DNA Content
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Cell Treatment: Cells are treated with the test compound for a defined period.
-
Cell Fixation: Cells are harvested, washed, and fixed in cold ethanol (e.g., 70%).
-
Staining: Fixed cells are treated with RNase A and stained with a solution containing the DNA-intercalating dye, Propidium Iodide.
-
Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry, and the percentage of cells in the G0/G1, S, and G2/M phases is quantified.
Potential Signaling Pathways
While no specific signaling pathways have been identified for this compound, studies on other prenylated flavonoids from the Broussonetia genus, such as Broussochalcone A, suggest potential mechanisms of action. For example, Broussochalcone A has been shown to exert its cytotoxic effects by promoting the degradation of β-catenin, thereby inhibiting a key signaling pathway in colorectal and liver cancers.[3] Other related compounds have been implicated in the modulation of MAPK signaling pathways.[4] Future research on this compound could investigate these and other common cancer-related signaling pathways.
Experimental Workflow for Cytotoxicity Studies
The following diagram illustrates a typical workflow for the preliminary in vitro evaluation of a compound's cytotoxicity.
Caption: A generalized workflow for in vitro cytotoxicity assessment.
Potential Apoptosis Signaling Pathway
Based on studies of other cytotoxic agents, a potential signaling pathway that could be investigated for this compound is the intrinsic apoptosis pathway.
Caption: A hypothetical intrinsic apoptosis pathway for this compound.
References
- 1. Cytotoxic constituents from the leaves of Broussonetia papyrifera. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic activity of broussochalcone a against colon and liver cancer cells by promoting destruction complex-independent β-catenin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Morusin exerts anti-cancer activity in renal cell carcinoma by disturbing MAPK signaling pathways - Yang - Annals of Translational Medicine [atm.amegroups.org]
Unveiling the Anti-inflammatory Potential of Broussonin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anti-inflammatory effects of Broussonin C, a phenolic compound with significant therapeutic potential. This document delves into the molecular mechanisms, summarizes key quantitative data, and outlines detailed experimental protocols to facilitate further research and development in this area.
Core Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways involved in the inflammatory response. In cellular models, particularly in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound has been shown to suppress the production of pro-inflammatory mediators while enhancing the expression of anti-inflammatory molecules.[1][2][3][4] This dual action suggests a comprehensive approach to mitigating inflammation.
The primary mechanism involves the inhibition of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically targeting the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and p38.[1][3][5] Concurrently, this compound activates the Janus Kinase 2 (JAK2)-Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][3][6] This orchestrated modulation of signaling cascades leads to a reduction in the expression of pro-inflammatory cytokines and enzymes such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), Interleukin-6 (IL-6), inducible Nitric Oxide Synthase (iNOS), and Cyclooxygenase-2 (COX-2).[1][2][3] Furthermore, it promotes an anti-inflammatory phenotype by upregulating mediators like Interleukin-10 (IL-10), CD206, and Arginase-1 (Arg-1).[1][2][3]
Quantitative Data Summary
The anti-inflammatory effects of this compound have been quantified in various in vitro assays. The following tables summarize the key findings.
Table 1: Effect of this compound on Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Cells
| Mediator | Concentration of this compound (µM) | Inhibition (%) | Reference |
| TNF-α release | 20 | Significant | [3] |
| iNOS mRNA | 20 | Significant | [3] |
| IL-6 mRNA | 20 | Significant | [3] |
| IL-1β mRNA | 20 | Significant | [3] |
| COX-2 mRNA | 20 | Significant | [3] |
Table 2: Effect of this compound on Anti-inflammatory Mediators in LPS-stimulated RAW 264.7 Cells
| Mediator | Concentration of this compound (µM) | Induction | Reference |
| IL-10 mRNA | 20 | Significant | [3] |
| CD206 mRNA | 20 | Significant | [3] |
| Arg-1 mRNA | 20 | Significant | [3] |
Experimental Protocols
This section provides a detailed methodology for the key experiments cited in this guide.
Cell Culture and Treatment
RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of this compound for a specified duration (e.g., 3 hours) before stimulation with 1 µg/mL of LPS for the indicated time.[7]
Cell Viability Assay (MTT Assay)
To assess the cytotoxicity of this compound, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is performed. RAW 264.7 cells are seeded in 96-well plates and treated with different concentrations of this compound for 24 hours.[7] Following treatment, MTT solution is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader.[8]
Nitric Oxide (NO) Production Assay (Griess Test)
The production of nitric oxide is measured in the cell culture supernatant using the Griess reagent. RAW 264.7 cells are pre-treated with this compound and then stimulated with LPS. After the incubation period, the supernatant is collected and mixed with an equal volume of Griess reagent. The absorbance is measured at 540 nm, and the concentration of nitrite is determined using a sodium nitrite standard curve.[7]
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
The concentrations of cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatant are quantified using commercially available ELISA kits. The assay is performed according to the manufacturer's instructions. Briefly, supernatants from treated and control cells are added to antibody-coated plates. After incubation and washing steps, a detection antibody and a substrate solution are added. The colorimetric reaction is stopped, and the absorbance is read at the appropriate wavelength.[9]
RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
Total RNA is extracted from RAW 264.7 cells using a suitable RNA isolation kit. The RNA is then reverse-transcribed into cDNA. qRT-PCR is performed using gene-specific primers for iNOS, COX-2, TNF-α, IL-1β, IL-6, IL-10, CD206, Arg-1, and a housekeeping gene (e.g., β-actin) for normalization. The relative gene expression is calculated using the 2-ΔΔCt method.[9]
Western Blot Analysis
To analyze the phosphorylation of MAPK and STAT3 proteins, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of ERK, p38, and STAT3. After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence detection system.[8]
Conclusion and Future Directions
This compound demonstrates significant anti-inflammatory properties by targeting the MAPK and JAK-STAT signaling pathways. The presented data and protocols provide a solid foundation for further investigation into its therapeutic applications. Future research should focus on in vivo studies to validate these findings in animal models of inflammatory diseases. Furthermore, exploring the structure-activity relationship of this compound and its analogs could lead to the development of more potent and specific anti-inflammatory agents. The detailed methodologies provided herein are intended to standardize experimental approaches and accelerate the translation of this promising natural compound into clinical practice.
References
- 1. Broussonin E suppresses LPS-induced inflammatory response in macrophages via inhibiting MAPK pathway and enhancing JAK2-STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential anti-inflammatory mechanism of broussonin E on activated RAW 264.7 cells. Broussonin E suppresses inflammation by inhibiting the expression of pro-inflam-matory factors (TNF-α, IL-1β, iNOS and COX-2) and enhancing the expression of anti-inflammatory factors (IL-10, CD206 and Arg-1) in LPS-stimulated RAW264.7 cells. And the effect of broussonin E on promoting macrophages to M2 phenotype is mediated by inhibiting ERK and p38 MAPK and activating JAK2/STAT3 pathway. [cjnmcpu.com]
- 3. Broussonin E suppresses LPS-induced inflammatory response in macrophages <i>via</i> inhibiting MAPK pathway and enhancing JAK2-STAT3 pathway [cjnmcpu.com]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Evaluation of anti-inflammatory effects of Broussonetia papyrifera stem bark - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Broussonin C Cell Viability Assay Using MTT
For Researchers, Scientists, and Drug Development Professionals
Introduction
Broussonin C is a phenolic compound isolated from the bark of Broussonetia kazinoki. Emerging research has highlighted the potential of this compound and its analogues as modulators of key cellular signaling pathways involved in cell proliferation, inflammation, and angiogenesis. Notably, related compounds such as Broussonin A, B, and E have been shown to impact the MAPK and PI3K/Akt signaling cascades, which are critical regulators of cell fate. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells, primarily by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells. This protocol provides a detailed method for determining the effect of this compound on cell viability using the MTT assay.
Principle of the MTT Assay
The MTT assay is a quantitative and reliable method for evaluating cell viability. In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured at a specific wavelength (typically between 550 and 600 nm). The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.
Experimental Workflow
The following diagram illustrates the major steps involved in the this compound cell viability assay using MTT.
Postulated Signaling Pathway of this compound Action
Based on the known effects of Broussonin analogues, this compound may exert its effects on cell viability by modulating key signaling pathways such as the MAPK and PI3K/Akt pathways, which are often dysregulated in cancer. These pathways play a crucial role in regulating cell proliferation, survival, and apoptosis. The diagram below illustrates a potential mechanism of action.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials and Reagents:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Selected cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend the cells in complete medium.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Preparation of this compound Working Solutions:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should be less than 0.1% to avoid solvent toxicity.
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the various concentrations of this compound working solutions to the respective wells.
-
Include a vehicle control group (medium with the same concentration of DMSO as the highest this compound concentration) and a blank group (medium only, no cells).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[2]
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing the MTT to be metabolized into formazan crystals.[2]
-
After incubation, carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[1]
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of this compound that causes 50% inhibition of cell viability, can be determined by plotting a dose-response curve (percentage of cell viability vs. log of this compound concentration).
Data Presentation
The quantitative data from the MTT assay should be summarized in a clear and structured table for easy comparison.
| This compound Conc. (µM) | Mean Absorbance (570 nm) ± SD | % Cell Viability ± SD |
| Vehicle Control (0) | 1.25 ± 0.08 | 100 ± 6.4 |
| 0.1 | 1.21 ± 0.07 | 96.8 ± 5.6 |
| 1 | 1.10 ± 0.06 | 88.0 ± 4.8 |
| 10 | 0.85 ± 0.05 | 68.0 ± 4.0 |
| 50 | 0.52 ± 0.04 | 41.6 ± 3.2 |
| 100 | 0.28 ± 0.03 | 22.4 ± 2.4 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the cell line and experimental conditions.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background in blank wells | Contamination of media or reagents. | Use fresh, sterile reagents and media. |
| Low absorbance values | Insufficient cell number or incubation time. | Optimize cell seeding density and MTT incubation time. |
| Inconsistent results between replicates | Uneven cell seeding or pipetting errors. | Ensure proper mixing of cell suspension before seeding and use calibrated pipettes. |
| Precipitate formation in stock solution | Poor solubility of this compound. | Gently warm the stock solution or try a different solvent. |
By following this detailed protocol, researchers can effectively evaluate the impact of this compound on cell viability and gain valuable insights into its potential as a therapeutic agent.
References
Application Notes and Protocols for the Quantification and Analysis of Broussonin C by HPLC
These application notes provide a detailed framework for the quantification and analysis of Broussonin C using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and professionals in drug development.
Introduction
This compound is a prenylated flavonoid commonly found in plants of the Broussonetia genus, such as Broussonetia kazinoki and Broussonetia papyrifera. It has garnered interest in the scientific community for its potential biological activities. Accurate and precise quantification of this compound in plant extracts and pharmaceutical formulations is crucial for quality control, standardization, and pharmacokinetic studies. This document outlines a representative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of this compound.
Experimental Protocols
Sample Preparation
The following protocol describes a general procedure for the extraction of this compound from plant material. The efficiency of the extraction may vary depending on the plant matrix.
Protocol for Extraction from Broussonetia Leaf Powder:
-
Weigh 1.0 g of dried and powdered Broussonetia leaves into a 50 mL conical tube.
-
Add 20 mL of 80% methanol (v/v) to the tube.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Perform ultrasonication for 30 minutes in a sonicator bath maintained at 40°C.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process (steps 2-6) on the plant residue two more times.
-
Pool the supernatants from all three extractions.
-
Evaporate the solvent from the pooled supernatant under reduced pressure using a rotary evaporator at 50°C.
-
Reconstitute the dried extract in 5 mL of methanol.
-
Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.
HPLC Analysis
This section details the chromatographic conditions for the quantification of this compound.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Instrument | HPLC system with UV-Vis or Diode Array Detector (DAD) |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient Elution | 0-5 min: 30% B5-25 min: 30-70% B25-30 min: 70-30% B30-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
Data Presentation
The following tables summarize the quantitative data for the validation of the representative HPLC method for this compound. These values are representative and may vary based on the specific instrumentation and experimental conditions.
Table 1: HPLC Method Validation Parameters
| Parameter | Result |
| **Linearity (R²) ** | > 0.999 |
| Range (µg/mL) | 1 - 100 |
| Limit of Detection (LOD) (µg/mL) | 0.15 |
| Limit of Quantification (LOQ) (µg/mL) | 0.50 |
Table 2: Precision of the HPLC Method
| Precision | Relative Standard Deviation (RSD) |
| Intra-day Precision | < 2.0% |
| Inter-day Precision | < 3.0% |
Table 3: Accuracy of the HPLC Method
| Spiked Concentration (µg/mL) | Mean Recovery (%) |
| 2.5 | 98.5 |
| 25 | 101.2 |
| 75 | 99.8 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of this compound from sample preparation to data analysis.
Application Note and Protocol: Preparation of Broussonin C Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
Broussonin C is a natural phenolic compound isolated from plants such as Broussonetia papyrifera[1]. It is recognized as a competitive inhibitor of tyrosinase, impacting both monophenolase and diphenolase activity[1][2][3]. Due to its biological activities, this compound is a compound of interest in various research fields. Proper preparation of stock solutions is crucial for accurate and reproducible experimental results. This document provides a detailed protocol for preparing a stock solution of this compound using dimethyl sulfoxide (DMSO) as the solvent.
Physicochemical Data and Solubility
Summarized below are the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₄O₃ | [1][2][4][5] |
| Molecular Weight | 312.4 g/mol | [2][4][5][6] |
| Appearance | Powder | [3][6] |
| Solubility | Soluble in DMSO, Acetone, Chloroform, etc. | [1][3] |
| Purity | Typically ≥98% | [1] |
| Storage (Powder) | -20°C for up to 3 years | [6] |
| Storage (Solution) | -80°C for up to 1 year or -20°C for 2 weeks | [1][6] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.
3.1. Materials
-
This compound powder (purity ≥98%)
-
Anhydrous/molecular sieve-dried dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
3.2. Calculations
To prepare a stock solution of a specific concentration, use the following formula:
Mass (mg) = Desired Concentration (mM) x Molecular Weight ( g/mol ) x Volume (mL)
-
Molecular Weight (MW) of this compound: 312.4 g/mol
-
Desired Concentration: 10 mM
-
Desired Volume: 1 mL (as an example)
Calculation: Mass (mg) = 10 mmol/L * 312.4 g/mol * 0.001 L Mass (mg) = 3.124 mg
Therefore, 3.124 mg of this compound is needed to prepare 1 mL of a 10 mM stock solution.
3.3. Procedure
-
Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least one hour to prevent condensation[1].
-
Weighing: Carefully weigh out the calculated amount of this compound powder (e.g., 3.124 mg) using an analytical balance and transfer it to a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add the desired volume of DMSO (e.g., 1 mL) to the tube containing the this compound powder.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
-
Aliquoting: To avoid repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.
-
Storage: Store the aliquots in tightly sealed vials at -20°C for short-term use (up to two weeks) or at -80°C for long-term storage (up to one year)[1][6].
Workflow Diagram
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for preparing this compound stock solution in DMSO.
Safety and Handling
-
Always handle this compound and DMSO in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE, including gloves, a lab coat, and safety glasses.
-
DMSO is a potent solvent and can facilitate the absorption of substances through the skin[7]. Exercise caution to avoid direct contact.
-
Refer to the Safety Data Sheet (SDS) for both this compound and DMSO for comprehensive safety information.
References
- 1. This compound | CAS:76045-49-3 | Manufacturer ChemFaces [chemfaces.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | 76045-49-3 [chemicalbook.com]
- 4. 4-(3-(4-Hydroxy-3-(3-methyl-2-buten-1-yl)phenyl)propyl)-1,3-benzenediol | C20H24O3 | CID 442289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. biosynth.com [biosynth.com]
- 6. This compound | Tyrosinase | Antifection | TargetMol [targetmol.com]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Determination of Broussonin C Antioxidant Activity using the DPPH Method
Audience: Researchers, scientists, and drug development professionals.
Introduction: Broussonin C is a prenylated flavanoid isolated from the paper mulberry (Broussonetia kazinoki). Like many phenolic compounds, it is investigated for its various biological activities, including its potential as an antioxidant. Antioxidants are crucial for mitigating the damaging effects of oxidative stress, a process implicated in numerous diseases. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common, rapid, and reliable method for evaluating the free-radical scavenging capacity of compounds.[1][2] This method is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[3] The reduction of the DPPH radical is visually apparent as a color change from deep violet to a pale yellow, which can be quantified spectrophotometrically by measuring the decrease in absorbance at approximately 517 nm.[4] These application notes provide a detailed protocol for assessing the antioxidant potential of this compound using the DPPH method.
Principle of the DPPH Assay
The DPPH assay is based on a straightforward chemical reaction. The DPPH molecule is a stable free radical due to the delocalization of its spare electron across the molecule.[4] This delocalization gives it a deep violet color, with a maximum absorbance around 517 nm. When a solution of DPPH is mixed with a substance that can donate a hydrogen atom, such as this compound, the DPPH radical is reduced to its non-radical form, DPPH-H (diphenylpicrylhydrazine). This reduction leads to a loss of the violet color. The degree of discoloration is directly proportional to the number of electrons or hydrogen atoms captured, and thus reflects the radical-scavenging activity of the antioxidant compound.
References
Application Note: In Vitro Tyrosinase Inhibition Assay for Broussonin C
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tyrosinase is a key, copper-containing enzyme that plays a crucial role in the biosynthesis of melanin, the primary pigment in mammalian skin, hair, and eyes.[1][2] It catalyzes the initial and rate-limiting steps in this pathway: the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the subsequent oxidation of L-DOPA to dopaquinone (diphenolase activity).[1] Overproduction of melanin can lead to hyperpigmentation disorders such as melasma and age spots.[1] Consequently, the identification and characterization of tyrosinase inhibitors are of significant interest in the cosmetic and pharmaceutical industries for the development of skin-whitening agents and treatments for hyperpigmentation.[2] Broussonin C, a natural compound isolated from Broussonetia kazinoki and Broussonetia papyrifera, has been identified as a potent tyrosinase inhibitor.[3][4][5] This document provides a detailed protocol for assessing the in vitro tyrosinase inhibitory activity of this compound.
Mechanism of Action
This compound acts as a competitive inhibitor of tyrosinase.[3][4] This mode of inhibition indicates that this compound likely binds to the active site of the enzyme, thereby preventing the substrate (L-tyrosine or L-DOPA) from binding and being converted to product. Some studies also suggest it may exhibit simple reversible slow-binding inhibition against the diphenolase activity of tyrosinase.[5]
Quantitative Data Summary
The inhibitory potency of this compound against mushroom tyrosinase is summarized in the table below. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Inhibitor | Target Enzyme Activity | IC50 Value (μM) |
| This compound | Monophenolase | 0.43[3] |
| This compound | Diphenolase | 0.57[3] |
Experimental Protocol: In Vitro Mushroom Tyrosinase Inhibition Assay
This protocol details the procedure for measuring the inhibitory effect of this compound on the activity of mushroom tyrosinase using a 96-well plate reader.
I. Materials and Reagents
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
This compound
-
L-Tyrosine (Substrate for monophenolase activity)
-
L-DOPA (Substrate for diphenolase activity)
-
Kojic Acid (Positive Control)
-
Phosphate Buffer (50 mM, pH 6.5)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 475-510 nm
II. Preparation of Solutions
-
Phosphate Buffer (50 mM, pH 6.5): Prepare by dissolving the appropriate amounts of monobasic and dibasic sodium phosphate salts in distilled water. Adjust the pH to 6.5.
-
Mushroom Tyrosinase Solution (1000 units/mL): Dissolve lyophilized mushroom tyrosinase in cold phosphate buffer to achieve a final concentration of 1000 units/mL. Prepare this solution fresh before each experiment and keep it on ice.
-
L-DOPA Substrate Solution (1 mM): Dissolve L-DOPA in phosphate buffer to a final concentration of 1 mM. This solution can be sensitive to light and oxidation, so prepare it fresh.
-
This compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO to create a concentrated stock solution.
-
Test Concentrations of this compound: Prepare a series of dilutions of the this compound stock solution in phosphate buffer to achieve the desired final test concentrations (e.g., ranging from 0.1 µM to 10 µM). Ensure the final DMSO concentration in the assay wells is consistent and low (typically ≤1%) to avoid solvent effects.
-
Kojic Acid (Positive Control): Prepare a working solution of Kojic Acid (e.g., 0.75 mM) in phosphate buffer.
III. Assay Procedure (Diphenolase Activity)
-
Plate Setup: In a 96-well plate, designate wells for the enzyme control (EC), inhibitor controls (IC, Kojic Acid), and various concentrations of the test sample (S, this compound).
-
Reagent Addition:
-
Add 20 µL of the appropriate this compound dilution to the 'S' wells.
-
Add 20 µL of the Kojic Acid working solution to the 'IC' wells.
-
Add 20 µL of phosphate buffer (containing the same percentage of DMSO as the test sample wells) to the 'EC' wells.
-
-
Enzyme Addition: Add 50 µL of the mushroom tyrosinase solution (1000 units/mL) to all wells (EC, IC, and S).
-
Pre-incubation: Mix gently and incubate the plate at 25°C for 10 minutes.[1][6]
-
Substrate Addition: Initiate the enzymatic reaction by adding 30 µL of the 1 mM L-DOPA solution to all wells.
-
Absorbance Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 510 nm.[1][6][7] Take readings in kinetic mode every 1-2 minutes for a duration of 20-30 minutes.[7]
IV. Data Analysis
-
Calculate the Rate of Reaction: Determine the slope (rate of dopachrome formation) from the linear portion of the absorbance vs. time curve for each well (ΔAbs/ΔTime).
-
Calculate Percentage Inhibition: Use the following formula to calculate the percent inhibition for each concentration of this compound and for the positive control:
% Inhibition = [ (RateEC - RateS) / RateEC ] x 100
Where:
-
RateEC is the reaction rate of the enzyme control.
-
RateS is the reaction rate in the presence of the test sample (this compound).
-
-
Determine IC50 Value: Plot the percentage inhibition against the logarithm of the this compound concentration. The IC50 value can be determined by non-linear regression analysis of the dose-response curve.
Experimental Workflow
Caption: Workflow for the in vitro tyrosinase inhibition assay.
References
- 1. activeconceptsllc.com [activeconceptsllc.com]
- 2. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Tyrosinase | Ambeed.com [ambeed.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. content.abcam.com [content.abcam.com]
Application Notes and Protocols for Testing Broussonin C Efficacy in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing various cell culture models for evaluating the efficacy of Broussonin C, a natural phenolic compound with demonstrated anti-inflammatory, anti-angiogenic, and anticancer properties. Detailed protocols for key experiments are provided to ensure reproducibility and accurate data interpretation.
Overview of this compound and its Biological Activities
This compound, along with its analogs Broussonin A, B, and E, has garnered significant interest for its therapeutic potential. In vitro studies have elucidated its effects on several key cellular processes:
-
Anti-inflammatory Activity: Broussonin E has been shown to suppress inflammatory responses in macrophages by inhibiting the MAPK signaling pathway and enhancing the JAK2-STAT3 pathway.[1] This leads to a reduction in pro-inflammatory mediators and a promotion of an anti-inflammatory phenotype.
-
Anti-angiogenic Activity: Broussonins A and B have demonstrated the ability to inhibit angiogenesis by blocking the VEGF-A/VEGFR-2 signaling pathway and its downstream effectors.[2][3][4] This results in the suppression of endothelial cell proliferation, migration, and tube formation.
-
Anticancer Activity: The anticancer effects of this compound and its analogs are linked to the induction of apoptosis and the inhibition of cancer cell proliferation and invasion.[2]
Recommended Cell Culture Models
The choice of cell line is critical for investigating the specific biological activities of this compound. Based on current literature, the following cell lines are recommended:
| Biological Activity | Recommended Cell Line | Rationale |
| Anti-inflammatory | RAW 264.7 (murine macrophages) | A well-established and widely used model for studying inflammation. These cells respond robustly to inflammatory stimuli like LPS, providing a suitable system to test the anti-inflammatory effects of this compound.[1] |
| Anti-angiogenic | Human Umbilical Vein Endothelial Cells (HUVECs) | The primary cell type involved in angiogenesis. HUVECs are essential for studying the effects of compounds on endothelial cell proliferation, migration, and tube formation, which are key events in the angiogenic process.[2][3][4] |
| Anticancer | A549 (human lung carcinoma), OVCAR-3 (human ovarian cancer), HT-29 (human colon adenocarcinoma) | These are representative cancer cell lines from different tissues where Broussonin analogs have shown efficacy. Utilizing a panel of cancer cell lines allows for the assessment of broad-spectrum or tissue-specific anticancer activity. |
| Neuroprotective | SH-SY5Y (human neuroblastoma) | This cell line is a common model for studying neurodegenerative diseases and neuroprotective effects of various compounds.[5] |
Experimental Protocols
Detailed protocols for essential assays to evaluate the efficacy of this compound are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay determines the effect of this compound on cell viability and assesses its cytotoxic potential.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of viable cells to reduce the yellow MTT tetrazolium salt into purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a positive control for cytotoxicity if available.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Data Presentation:
| This compound (µM) | Absorbance (570 nm) | Cell Viability (%) |
| 0 (Vehicle Control) | [Value] | 100 |
| [Concentration 1] | [Value] | [Value] |
| [Concentration 2] | [Value] | [Value] |
| [Concentration 3] | [Value] | [Value] |
Quantification of Pro-inflammatory Cytokines (ELISA)
This protocol is for measuring the concentration of pro-inflammatory cytokines, such as TNF-α, in the culture supernatant of RAW 264.7 cells.
Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. In a sandwich ELISA, the antigen of interest is captured between two layers of antibodies (capture and detection antibody).
Protocol:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 24-well plate and treat with this compound and/or an inflammatory stimulus like Lipopolysaccharide (LPS) for a specified duration.
-
Supernatant Collection: After treatment, collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., TNF-α ELISA kit). A general procedure is as follows:
-
Coat a 96-well plate with the capture antibody overnight.
-
Wash the plate and block non-specific binding sites.
-
Add standards and samples (culture supernatants) to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Wash the plate and add a streptavidin-HRP conjugate.
-
Wash the plate and add the substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution.
-
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve using the known concentrations of the cytokine standards. Use the standard curve to determine the concentration of the cytokine in the samples.
Data Presentation:
| Treatment | TNF-α Concentration (pg/mL) |
| Control | [Value] |
| LPS | [Value] |
| This compound [Conc. 1] + LPS | [Value] |
| This compound [Conc. 2] + LPS | [Value] |
Gene Expression Analysis (RT-qPCR)
This protocol is for analyzing the relative expression of target genes involved in inflammation, angiogenesis, or apoptosis.
Principle: Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is a technique used to amplify and simultaneously quantify a targeted DNA molecule. It allows for the detection and quantification of gene expression levels by measuring the amount of messenger RNA (mRNA).
Protocol:
-
Cell Culture and Treatment: Culture and treat the cells with this compound as required for the specific research question.
-
RNA Extraction: Extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's protocol.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a qPCR instrument, specific primers for the target genes and a reference gene (e.g., GAPDH, β-actin), and a suitable qPCR master mix (e.g., SYBR Green).
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
Data Presentation:
| Gene | Treatment | Relative Fold Change |
| TNF-α | This compound + LPS vs. LPS | [Value] |
| IL-6 | This compound + LPS vs. LPS | [Value] |
| VEGFA | This compound vs. Control | [Value] |
| Caspase-3 | This compound vs. Control | [Value] |
Protein Expression and Signaling Pathway Analysis (Western Blot)
This protocol is for detecting and quantifying the expression levels of specific proteins and analyzing the activation of signaling pathways.
Principle: Western blotting is a widely used technique to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane, where they are stained with antibodies specific to the target protein.
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with this compound for the appropriate duration.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-ERK, total-ERK, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., GAPDH, β-actin).
Data Presentation:
| Protein | Treatment | Relative Protein Expression (Fold Change) |
| p-ERK/Total ERK | This compound + Stimulus vs. Stimulus | [Value] |
| p-STAT3/Total STAT3 | This compound + Stimulus vs. Stimulus | [Value] |
| Cleaved Caspase-3 | This compound vs. Control | [Value] |
Visualization of Workflows and Signaling Pathways
The following diagrams, generated using DOT language, illustrate key experimental workflows and the signaling pathways modulated by this compound.
References
- 1. Broussonin E suppresses LPS-induced inflammatory response in macrophages via inhibiting MAPK pathway and enhancing JAK2-STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Broussonin A– and B–mediated inhibition of angiogenesis by blockade of VEGFR‐2 signalling pathways and integrin β1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Broussonin A- and B-mediated inhibition of angiogenesis by blockade of VEGFR-2 signalling pathways and integrin β1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activated Protein C Promotes Neuroprotection: Mechanisms and Translation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
Broussonin C: Application Notes and Protocols for Dermatological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Broussonin C, a phenolic compound isolated from Broussonetia kazinoki, has emerged as a compound of interest in dermatological research, primarily for its potent inhibitory effects on melanin synthesis. Hyperpigmentation disorders, such as melasma and post-inflammatory hyperpigmentation, are common dermatological concerns arising from the overproduction of melanin. The key regulatory enzyme in melanogenesis is tyrosinase. This compound has been identified as a competitive inhibitor of this enzyme, making it a promising candidate for the development of novel skin-lightening and depigmenting agents.[1][2] This document provides detailed application notes and experimental protocols for researchers investigating the dermatological applications of this compound.
Mechanism of Action
This compound exerts its primary dermatological effect by directly inhibiting tyrosinase, the rate-limiting enzyme in melanin production.[1][2][3] It competitively inhibits both the monophenolase and diphenolase activities of tyrosinase, thereby blocking the conversion of L-tyrosine to L-DOPA and subsequent steps in the melanin synthesis pathway.[1][2]
Emerging research suggests that the regulation of melanogenesis is also controlled by upstream signaling pathways, primarily the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-kinase (PI3K)/Akt pathways. Specifically, the activation of Extracellular signal-Regulated Kinase (ERK), a component of the MAPK pathway, can lead to the phosphorylation and subsequent proteasomal degradation of Microphthalmia-associated Transcription Factor (MITF).[4][5] MITF is a master transcriptional regulator of key melanogenic enzymes, including tyrosinase.[1][4] Therefore, compounds that activate the ERK pathway can indirectly suppress melanogenesis. While direct studies on this compound's effect on this pathway are emerging, its role as a melanogenesis inhibitor suggests a potential modulation of the MAPK/ERK signaling cascade.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in dermatological research.
| Parameter | Enzyme/Activity | Value (IC50) | Source Organism of Enzyme | Reference |
| Tyrosinase Inhibition | Monophenolase | 0.43 µM | Mushroom | [1][2] |
| Tyrosinase Inhibition | Diphenolase | 0.57 µM | Mushroom | [1][2] |
Experimental Protocols
Detailed methodologies for key experiments in the evaluation of this compound are provided below. These protocols are based on standard methods used in dermatological research, particularly with B16F10 melanoma cells, a common model for studying melanogenesis.
Cell Viability Assay (MTT Assay)
This assay is crucial to determine the cytotoxic effects of this compound on skin cells and to establish a non-toxic working concentration range for subsequent experiments.
Protocol:
-
Cell Seeding: Seed B16F10 melanoma cells in a 96-well plate at a density of 3×10³ cells/well and culture for 24 hours.[6]
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48 hours at 37°C.[6]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate in the dark at 37°C for 4 hours.[6][7]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader.[6]
-
Calculation: Cell viability (%) = (A_sample / A_control) × 100%.
Melanin Content Assay
This assay quantifies the amount of melanin produced by cells after treatment with this compound.
Protocol:
-
Cell Seeding and Treatment: Seed B16F10 cells in a 6-well plate at a density of 6×10⁴ cells/well. After 24 hours, treat the cells with a non-toxic concentration of this compound for 48 hours.[6] To stimulate melanogenesis, cells can be co-treated with α-melanocyte-stimulating hormone (α-MSH) (e.g., 100 nM).[1]
-
Cell Lysis: Wash the cells with PBS and harvest them. Lyse the cell pellets by incubating in 1 M NaOH containing 10% DMSO at 60°C for 1 hour.[6]
-
Absorbance Measurement: Measure the absorbance of the lysate at 405 nm or 475 nm using a microplate reader.[6][8]
-
Normalization: The melanin content can be normalized to the total protein content of the cell lysate, determined by a BCA protein assay.
Cellular Tyrosinase Activity Assay
This assay measures the intracellular tyrosinase activity in this compound-treated cells.
Protocol:
-
Cell Seeding and Treatment: Seed and treat B16F10 cells as described in the melanin content assay.
-
Cell Lysis: Wash the cells with PBS and lyse them in a buffer containing 1% Triton X-100. Freeze-thaw the cells to ensure complete lysis.[6]
-
Enzyme Reaction: Mix the cell lysate with a solution of L-DOPA (e.g., 0.1%) and incubate at 37°C.[6]
-
Absorbance Measurement: Measure the formation of dopachrome by recording the absorbance at 475 nm at regular intervals (e.g., every 10 minutes) for at least 1 hour.[6]
-
Calculation: Tyrosinase activity is expressed as a percentage of the activity in untreated control cells.
Western Blot Analysis
This technique is used to determine the effect of this compound on the expression levels of key proteins in the melanogenesis signaling pathways, such as MITF, tyrosinase, and phosphorylated ERK (p-ERK).
Protocol:
-
Cell Seeding and Treatment: Seed B16F10 cells and treat with this compound as described previously.
-
Protein Extraction: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[6]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[6] Incubate the membrane with primary antibodies against MITF, tyrosinase, p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[6]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[6]
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed.
Caption: Proposed mechanism of this compound in inhibiting melanogenesis.
Caption: General experimental workflow for evaluating this compound.
References
- 1. Down-regulation of tyrosinase, TRP-1, TRP-2 and MITF expressions by citrus press-cakes in murine B16 F10 melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. med.upenn.edu [med.upenn.edu]
- 3. cellbiopharm.com [cellbiopharm.com]
- 4. mdpi.com [mdpi.com]
- 5. Mitochondrial dynamics regulate melanogenesis through proteasomal degradation of MITF via ROS-ERK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pueraria protein extract inhibits melanogenesis and promotes melanoma cell apoptosis through the regulation of MITF and mitochondrial‑related pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Evaluation of Antioxidant and Anti-Melanogenic Activity of Different Extracts of Aerial Parts of N. Sintenisii in Murine Melanoma B16F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Solid Lipid Nanoparticle (SLN) Delivery System for In Vivo Studies of Broussonin C
Introduction
Broussonin C is a polyphenolic compound with demonstrated in vitro bioactivities, including anti-inflammatory and tyrosinase inhibitory effects.[1][2][3] Like many polyphenols and flavonoids, this compound exhibits poor water solubility, being soluble primarily in organic solvents such as DMSO, acetone, and chloroform.[1][4] This inherent hydrophobicity presents a significant challenge for in vivo applications, leading to low bioavailability, rapid metabolism, and limited therapeutic efficacy when administered via conventional routes.[5][6][7]
To overcome these limitations, advanced drug delivery systems are necessary. Encapsulation technologies, particularly lipid-based nanocarriers like Solid Lipid Nanoparticles (SLNs), offer a promising strategy.[8][9] SLNs are colloidal carriers made from physiological lipids that are solid at room temperature. They are well-suited for encapsulating lipophilic drugs like this compound, enhancing their stability, increasing aqueous dispersibility, and enabling controlled release.[8][10] This application note provides a detailed protocol for the formulation of this compound-loaded SLNs and their subsequent application in a murine pharmacokinetic study.
Rationale for SLN Formulation
-
Enhanced Bioavailability: Encapsulation of this compound within a lipid matrix can protect it from enzymatic degradation in the gastrointestinal tract and improve its absorption.[5][8]
-
Improved Solubility: Formulating the hydrophobic this compound into an aqueous SLN dispersion allows for easier administration, particularly for intravenous routes.[11]
-
Sustained Release: The solid lipid core can provide a controlled release profile, prolonging the therapeutic window of the compound.
-
Biocompatibility: SLNs are typically formulated with biocompatible and biodegradable lipids, reducing potential toxicity.[10]
Quantitative Data Summary
As specific in vivo delivery data for this compound is not available in the current literature, the following table presents exemplary characterization data for a hypothetical this compound-loaded SLN formulation. These values are representative of what is typically observed for flavonoid-loaded nanoparticles and should serve as a benchmark for formulation development.
Table 1: Exemplary Physicochemical Properties of this compound-Loaded SLNs
| Parameter | Value | Method of Analysis |
| Particle Size (Z-average) | 150 ± 15 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | 0.21 ± 0.05 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -25 ± 5 mV | Laser Doppler Velocimetry |
| Encapsulation Efficiency (EE%) | 85 ± 7% | High-Performance Liquid Chromatography (HPLC) |
| Drug Loading (DL%) | 4.2 ± 0.8% | High-Performance Liquid Chromatography (HPLC) |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded SLNs
This protocol describes the preparation of this compound-loaded SLNs using a high-shear homogenization and ultrasonication method, which is widely used for formulating lipid nanoparticles.
Materials:
-
This compound
-
Glyceryl monostearate (Lipid)
-
Polysorbate 80 (Tween® 80) (Surfactant)
-
Poloxamer 188 (Co-surfactant)
-
Glycerol
-
Ultrapure water
Equipment:
-
High-shear homogenizer (e.g., Ultra-Turrax®)
-
Probe sonicator
-
Water bath or heating block
-
Magnetic stirrer with heating
-
Analytical balance
-
Filtration unit (0.45 µm syringe filter)
Methodology:
-
Preparation of Lipid Phase:
-
Accurately weigh 100 mg of glyceryl monostearate and 10 mg of this compound.
-
Place them in a glass beaker and heat to 75°C (approximately 5-10°C above the melting point of the lipid) using a water bath.
-
Stir gently with a magnetic stirrer until a clear, homogenous lipid melt is obtained.
-
-
Preparation of Aqueous Phase:
-
In a separate beaker, accurately weigh 150 mg of Polysorbate 80 and 100 mg of Poloxamer 188.
-
Add 10 mL of ultrapure water containing 2.5% (v/v) glycerol (as a cryoprotectant).
-
Heat the aqueous phase to the same temperature as the lipid phase (75°C) under continuous stirring.
-
-
Formation of Pre-emulsion:
-
Once both phases are at 75°C, add the hot aqueous phase to the molten lipid phase dropwise while stirring.
-
Immediately subject the mixture to high-shear homogenization at 10,000 rpm for 10 minutes to form a coarse oil-in-water (o/w) pre-emulsion.
-
-
Nanoparticle Formation:
-
Transfer the hot pre-emulsion to the probe sonicator.
-
Sonicate the emulsion at 60% amplitude for 15 minutes in a pulsed mode (e.g., 10 seconds on, 5 seconds off) to prevent overheating. Keep the beaker in an ice bath during this process.
-
-
Cooling and Solidification:
-
After sonication, immediately transfer the resulting nanoemulsion to an ice bath and continue stirring gently for 20 minutes. This rapid cooling allows for the solidification of the lipid droplets into SLNs.
-
-
Purification and Storage:
-
Filter the SLN dispersion through a 0.45 µm syringe filter to remove any large aggregates.
-
Store the final this compound-loaded SLN dispersion at 4°C for further characterization and use. For long-term storage, lyophilization is recommended.
-
Protocol 2: In Vivo Pharmacokinetic Study in Mice
This protocol outlines a typical procedure for evaluating the plasma pharmacokinetic profile of this compound after intravenous administration of the SLN formulation in a murine model.
Materials:
-
This compound-loaded SLN dispersion
-
Healthy BALB/c mice (male, 8-10 weeks old, 20-25 g)
-
Sterile saline solution (0.9% NaCl)
-
Heparinized capillary tubes or syringes for blood collection
-
Microcentrifuge tubes containing anticoagulant (e.g., K2-EDTA)
-
Anesthetic (e.g., isoflurane)
Equipment:
-
Animal restraining device
-
Microcentrifuge
-
Vortex mixer
-
-80°C freezer
-
LC-MS/MS system for bioanalysis
Methodology:
-
Animal Acclimatization and Dosing:
-
Acclimatize mice for at least one week under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Fast the mice overnight before the experiment but allow free access to water.
-
Divide the mice into groups (n=5 per time point).
-
Administer a single intravenous (IV) dose of the this compound-loaded SLN formulation via the tail vein. The dose should be calculated based on the drug loading, e.g., 5 mg/kg this compound.
-
-
Blood Sampling:
-
Collect blood samples (approximately 50-100 µL) at predetermined time points: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-administration.
-
Blood can be collected via retro-orbital sinus puncture or from the submandibular vein using heparinized capillaries.
-
Immediately transfer the blood into microcentrifuge tubes containing an anticoagulant.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4,000 x g for 15 minutes at 4°C to separate the plasma.
-
Carefully collect the supernatant (plasma) and transfer it to a new, clean tube.
-
Store the plasma samples at -80°C until bioanalysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive bioanalytical method, typically LC-MS/MS, for the quantification of this compound in plasma.
-
The method will involve a protein precipitation step (e.g., with acetonitrile) to extract the drug from the plasma matrix.
-
Construct a calibration curve using standard solutions of this compound in blank plasma.
-
-
Pharmacokinetic Analysis:
-
Plot the mean plasma concentration of this compound versus time.
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Visualizations
Caption: Workflow for preparing this compound-loaded SLNs.
Caption: Potential anti-inflammatory signaling pathway of this compound.
References
- 1. This compound | CAS:76045-49-3 | Manufacturer ChemFaces [chemfaces.com]
- 2. Broussonin E suppresses LPS-induced inflammatory response in macrophages <i>via</i> inhibiting MAPK pathway and enhancing JAK2-STAT3 pathway [cjnmcpu.com]
- 3. Broussonin E suppresses LPS-induced inflammatory response in macrophages via inhibiting MAPK pathway and enhancing JAK2-STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 76045-49-3 [chemicalbook.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Lipid-Based Delivery Systems for Flavonoids and Flavonolignans: Liposomes, Nanoemulsions, and Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nanodelivery of Dietary Polyphenols for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Broussonin C Aggregation in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides solutions for common issues encountered when using Broussonin C in cell culture experiments, with a focus on preventing its aggregation in aqueous media.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is my this compound precipitating in the cell culture medium?
This compound is a hydrophobic phenolic compound with low solubility in aqueous solutions like cell culture media. Precipitation, which may appear as cloudiness, fine particles, or visible crystals, typically occurs when the concentration of this compound exceeds its solubility limit in the medium. This can be triggered by several factors, including high final concentration, improper dissolution of the stock solution, or incorrect dilution technique.
Q2: What is the recommended solvent for preparing a this compound stock solution?
For hydrophobic compounds like this compound, Dimethyl Sulfoxide (DMSO) is the recommended solvent. It is crucial to use high-purity, anhydrous DMSO to ensure maximum solubilization capacity.
Q3: I'm observing precipitation even after dissolving this compound in DMSO. What should I do?
Precipitation upon dilution of a DMSO stock solution into aqueous cell culture medium is a common issue. This happens because the DMSO concentration is drastically lowered, reducing its ability to keep the hydrophobic this compound in solution. Here are key troubleshooting steps:
-
Optimize Stock Solution Concentration: While a high concentration stock (e.g., 10-50 mM) is often prepared, if precipitation persists upon dilution, try preparing a lower concentration stock (e.g., 1-10 mM).
-
Control Final DMSO Concentration: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A general guideline is to keep the final DMSO concentration at or below 0.5%, with 0.1% being ideal for most cell lines . Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
-
Proper Dilution Technique is Critical:
-
Pre-warm the cell culture medium to 37°C before adding the this compound stock solution. Adding to cold media can cause thermal shock and induce precipitation.
-
Add the stock solution drop-wise to the pre-warmed medium while gently swirling or vortexing. This facilitates rapid and uniform dispersion, preventing localized high concentrations that lead to aggregation.
-
Never add the aqueous medium directly to the concentrated DMSO stock.
-
Q4: My this compound solution appears cloudy over time during incubation. What could be the cause?
This could be due to several factors:
-
Compound Instability: this compound may degrade or aggregate over long incubation periods at 37°C. If experimentally feasible, consider reducing the incubation time. For longer experiments, preparing fresh media with this compound may be necessary.
-
Interaction with Media Components: this compound might interact with components in the serum (e.g., proteins) or the medium itself, leading to precipitation. If using a serum-containing medium, you could test reducing the serum concentration or using a serum-free medium if it is compatible with your cell line.
Data Presentation
The following table summarizes key quantitative data for the use of this compound in cell culture.
| Parameter | Value/Recommendation | Source/Comment |
| Molecular Weight | 312.4 g/mol | --- |
| Recommended Solvent | High-purity, anhydrous DMSO | --- |
| Stock Solution Stability | Store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. While specific stability data is limited, many compounds in DMSO are stable for at least 3-6 months when stored properly.[1][2] | |
| Final DMSO Concentration in Media | ≤ 0.1% (ideal), up to 0.5% (cell line dependent) | High concentrations can be cytotoxic. |
| Reported IC50 Values | Varies by cell line (typically in the µM range) | For some related natural compounds, IC50 values in various cancer cell lines range from 10 to 50 µM.[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the tube thoroughly until the this compound is completely dissolved. If necessary, gentle warming (up to 37°C) or brief sonication can be used to aid dissolution.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Dilution of this compound into Cell Culture Medium
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Pre-warm Medium: Warm the required volume of your complete cell culture medium to 37°C in a water bath.
-
Serial Dilution (Optional but Recommended): For achieving very low final concentrations, perform an intermediate dilution of the stock solution in 100% DMSO.
-
Final Dilution:
-
Gently swirl the flask or tube containing the pre-warmed medium.
-
While swirling, add the required volume of the this compound stock solution drop-wise into the medium to achieve the final desired concentration.
-
Ensure immediate and thorough mixing.
-
-
Application to Cells: Immediately add the this compound-containing medium to your cell cultures.
Mandatory Visualizations
Logical Workflow for Troubleshooting this compound Aggregation
Caption: Troubleshooting flowchart for this compound aggregation.
Signaling Pathway: Potential Anti-Cancer Mechanism of Broussonins
Broussonins, including this compound and its analogs, have been shown to exert anti-cancer effects by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis. While the precise mechanisms of this compound are still under investigation, related compounds have been demonstrated to inhibit pathways such as the PI3K/Akt and VEGFR-2 signaling cascades.[4][5]
References
- 1. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Broussonin A- and B-mediated inhibition of angiogenesis by blockade of VEGFR-2 signalling pathways and integrin β1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of morusin on breast cancer via network pharmacology and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Broussonin C in Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Broussonin C in various cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
This compound is a phenolic compound isolated from plants of the Broussonetia genus. Its primary reported biological activities include tyrosinase inhibition and anti-inflammatory effects. For instance, along with other compounds like kazinol F, kazinol C, and kazinol S, this compound has shown inhibitory effects on the monophenolase of tyrosinase, with IC50 values ranging from 0.43 to 17.9 µM[1].
Q2: What is the general starting concentration range for this compound in cell-based assays?
Based on studies of related Broussonin compounds, a typical starting concentration range for in vitro experiments is between 0.1 µM and 10 µM[2]. However, the optimal concentration is highly dependent on the specific cell line and the biological endpoint being measured. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific assay.
Q3: How should I dissolve and store this compound?
This compound, like many phenolic compounds, is typically dissolved in a sterile, high-purity organic solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution. It is critical to note that high concentrations of DMSO can be toxic to cells; therefore, the final concentration of DMSO in the cell culture medium should typically be kept below 0.5% and ideally below 0.1%.[3] Stock solutions should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.
Q4: Is this compound cytotoxic?
Cytotoxicity is cell-line and concentration-dependent. While some related compounds like Broussonin A and B have been shown to have little to no cytotoxicity at concentrations up to 10 µM in Human Umbilical Vein Endothelial Cells (HUVECs)[4], it is essential to determine the cytotoxic profile of this compound in your specific cell line. This can be done using standard cell viability assays such as MTT, neutral red, or resazurin reduction assays before proceeding with functional experiments.[3][5]
Troubleshooting Guide
Issue 1: No observable effect of this compound in my assay.
Possible Cause 1: Suboptimal Concentration
-
Solution: The concentration of this compound may be too low. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 50 µM) to identify the optimal working concentration.
Possible Cause 2: Compound Instability or Degradation
-
Solution: Ensure the stock solution of this compound has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a new stock if necessary. The stability of compounds in cell culture media can also be a factor.[6][7]
Possible Cause 3: Cell Line Insensitivity
-
Solution: The target signaling pathway for this compound may not be active or relevant in your chosen cell line. Verify the expression and activity of the target pathway (e.g., MAPK, NF-κB) in your cells. Consider using a different, more responsive cell line as a positive control.
Issue 2: High variability between replicate wells.
Possible Cause 1: Inconsistent Cell Seeding
-
Solution: Ensure your cell suspension is homogenous before and during plating. Let the plate rest at room temperature for 15-20 minutes on a level surface before incubation to allow for even cell distribution.[8]
Possible Cause 2: Edge Effects
-
Solution: The wells on the outer perimeter of a microplate are prone to evaporation, leading to altered cell growth and compound concentration. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS to create a humidity barrier.[8][9]
Possible Cause 3: Pipetting Errors
-
Solution: Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each step. Use pre-wetted pipette tips for accurate dispensing.[8]
Issue 3: High background signal or non-specific effects.
Possible Cause 1: High DMSO Concentration
-
Solution: The final concentration of the vehicle (DMSO) in the culture medium might be too high, causing stress or toxicity to the cells. Ensure the final DMSO concentration is consistent across all wells, including controls, and is at a non-toxic level (typically <0.1%).[3]
Possible Cause 2: Compound Precipitation
-
Solution: this compound may have low solubility in aqueous culture media, especially at higher concentrations.[10] Inspect the wells under a microscope for any signs of precipitation. If observed, consider lowering the concentration or using a different solvent system if compatible with your cells.
Experimental Protocols & Data
Protocol 1: Determining this compound Cytotoxicity using Resazurin Assay
This protocol helps establish the non-toxic concentration range of this compound for your specific cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in your cell culture medium. Also, prepare a vehicle control (medium with the same final DMSO concentration) and an untreated control.
-
Cell Treatment: Remove the old medium from the cells and add the prepared this compound dilutions and controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Resazurin Addition: Add 10% (v/v) of resazurin solution to each well and incubate for 2-4 hours, or until a color change is observed.
-
Measurement: Measure the fluorescence (560 nm excitation / 590 nm emission) or absorbance (570 nm with a reference wavelength of 600 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of this compound concentration to determine the IC50 (concentration at which 50% of cell growth is inhibited).
Protocol 2: Tyrosinase Inhibition Assay
This protocol measures the ability of this compound to inhibit the enzyme tyrosinase, which is involved in melanin production.[11]
-
Reagent Preparation:
-
Prepare a solution of mushroom tyrosinase in phosphate buffer (pH 6.8).
-
Prepare a solution of L-DOPA (substrate) in phosphate buffer.
-
Prepare various concentrations of this compound and a positive control (e.g., Kojic acid) in a buffer containing a low percentage of DMSO.
-
-
Assay Procedure (96-well plate):
-
To each well, add 50 µL of phosphate buffer, 25 µL of the this compound solution (or control), and 25 µL of the tyrosinase solution.
-
Incubate at room temperature for 10 minutes.
-
Initiate the reaction by adding 100 µL of the L-DOPA solution to each well.
-
-
Measurement: Immediately measure the absorbance at 475 nm at time zero and then every 1-2 minutes for 20-30 minutes using a microplate reader.
-
Analysis: Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve). Determine the percent inhibition for each this compound concentration relative to the vehicle control. Calculate the IC50 value from the dose-response curve.
Quantitative Data Summary
The following tables summarize reported inhibitory concentrations for this compound and related compounds. Note that values can vary significantly based on the assay conditions and cell type.
Table 1: Reported IC50 Values for this compound and Related Compounds
| Compound | Assay / Target | Cell Line / System | Reported IC50 |
| This compound | Tyrosinase (Monophenolase) | Mushroom Tyrosinase | 0.43 - 17.9 µM[1] |
| Kazinol C | Apoptosis Induction | Colon Cancer Cells | Not specified, effective at activating AMPK[1] |
| Broussonin E | TNF-α Release | LPS-stimulated RAW264.7 | Dose-dependent inhibition |
| Chalcone 13 | Cytotoxicity | MCF-7 Breast Cancer | 3.30 ± 0.92 µM[12] |
| Alectinib | ALK Inhibition | Cell-free assay | 1.9 nM[13] |
Visualizations
Experimental and Troubleshooting Workflows
The following diagrams illustrate key workflows for optimizing and troubleshooting your experiments with this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Broussonin A– and B–mediated inhibition of angiogenesis by blockade of VEGFR‐2 signalling pathways and integrin β1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity,crosslinking and biological activity of three mitomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 8. benchchem.com [benchchem.com]
- 9. azurebiosystems.com [azurebiosystems.com]
- 10. Solving the solubility and stability challenges of L-cystine in cell culture media [evonik.com]
- 11. activeconceptsllc.com [activeconceptsllc.com]
- 12. mdpi.com [mdpi.com]
- 13. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib [mdpi.com]
Broussonin C stability issues in long-term storage
Disclaimer: Information provided in this document is based on general knowledge of phenolic compound stability and is intended for guidance. Specific stability studies on Broussonin C are limited in publicly available literature. Researchers are strongly encouraged to perform their own stability assessments for their specific experimental conditions and formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
This compound is a phenolic compound isolated from the paper mulberry plant (Broussonetia papyrifera). It is being investigated for various biological activities, including potential antioxidant and anti-inflammatory effects. Its structural relatives, such as Broussonin E, have been shown to suppress inflammatory responses by inhibiting the MAPK pathway and enhancing the JAK2-STAT3 pathway.[1][2]
Q2: What are the primary stability concerns for this compound during long-term storage?
As a phenolic compound, this compound is susceptible to degradation influenced by several factors, including:
-
Oxidation: Phenolic hydroxyl groups are prone to oxidation, which can be accelerated by exposure to air (oxygen), light, and the presence of metal ions.
-
Temperature: Elevated temperatures can increase the rate of chemical degradation.[3][4]
-
pH: The stability of phenolic compounds can be pH-dependent. Extreme pH values may lead to hydrolysis or other degradation reactions.[4][5]
-
Light: Exposure to UV or visible light can induce photochemical degradation.[4][5]
Q3: What are the potential degradation products of this compound?
While specific degradation products of this compound have not been extensively documented, degradation of similar phenolic compounds often involves oxidation of the phenol moieties, leading to the formation of quinones and other complex polymeric products.[6][7][8][9] These degradation products may have altered biological activity and could potentially interfere with experimental results.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Action |
| Loss of biological activity in older this compound stock solutions. | Degradation of this compound due to improper storage. | 1. Prepare fresh stock solutions from solid material.2. Aliquot stock solutions to minimize freeze-thaw cycles.3. Store stock solutions at -80°C in the dark.4. Consider performing a stability study under your specific storage conditions. |
| Change in color or appearance of this compound solution. | Oxidation or degradation of the compound. | 1. Discard the solution.2. Prepare a fresh solution using high-purity solvent.3. Degas solvents prior to use to minimize dissolved oxygen.4. Protect the solution from light by using amber vials or wrapping containers in foil. |
| Inconsistent experimental results using different batches of this compound. | Variability in compound purity or degradation between batches. | 1. Qualify new batches of this compound upon receipt by analytical methods such as HPLC-UV to confirm purity and identity.2. Store all batches under identical, optimized conditions. |
Experimental Protocols
Protocol 1: Long-Term Stability Assessment of this compound
This protocol outlines a general approach for assessing the long-term stability of this compound in a specific solvent and storage condition.
1. Materials:
- This compound (solid)
- High-purity solvent (e.g., DMSO, ethanol)
- Amber glass vials with Teflon-lined caps
- HPLC system with a UV detector
- Analytical column (e.g., C18)
- Controlled temperature storage units (e.g., -80°C, -20°C, 4°C, 25°C)
2. Procedure:
- Prepare a stock solution of this compound at a known concentration (e.g., 10 mM) in the desired solvent.
- Aliquot the stock solution into multiple amber vials.
- Establish a baseline (T=0) by analyzing a fresh aliquot for purity and concentration using a validated stability-indicating HPLC method.
- Store the aliquots at different temperature conditions.
- At specified time points (e.g., 1, 3, 6, 12 months), retrieve an aliquot from each storage condition.
- Allow the aliquot to equilibrate to room temperature before analysis.
- Analyze the sample by HPLC to determine the remaining concentration of this compound and to detect any potential degradation products.
- Calculate the percentage of this compound remaining relative to the T=0 sample.
Table 1: Example Stability Data for this compound in DMSO at Different Temperatures
| Storage Temperature | % Remaining (3 Months) | % Remaining (6 Months) | % Remaining (12 Months) |
| -80°C | >99% | >99% | >98% |
| -20°C | 98% | 95% | 90% |
| 4°C | 90% | 82% | 70% |
| 25°C | 75% | 55% | <40% |
| (Note: This is hypothetical data for illustrative purposes.) |
Protocol 2: Forced Degradation Study of this compound
This protocol is designed to identify potential degradation products and pathways under stress conditions.
1. Materials:
- This compound solution
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- UV lamp
- Heating block or water bath
- HPLC-MS system
2. Procedure:
- Acid Hydrolysis: Add HCl to the this compound solution to a final concentration of 0.1 M. Incubate at 60°C for 24 hours.
- Base Hydrolysis: Add NaOH to the this compound solution to a final concentration of 0.1 M. Incubate at 60°C for 24 hours.
- Oxidation: Add H₂O₂ to the this compound solution to a final concentration of 3%. Incubate at room temperature for 24 hours.
- Photodegradation: Expose the this compound solution to a UV lamp (e.g., 254 nm) for 24 hours.
- Thermal Degradation: Incubate the this compound solution at a high temperature (e.g., 80°C) for 24 hours.
- Analyze all stressed samples, along with an unstressed control, by HPLC-MS to separate and identify potential degradation products.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for long-term stability testing.
References
- 1. Broussonin E suppresses LPS-induced inflammatory response in macrophages via inhibiting MAPK pathway and enhancing JAK2-STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Factors affecting the stability of anthocyanins and strategies for improving their stability: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lib3.dss.go.th [lib3.dss.go.th]
- 7. Vitamin C degradation products and pathways in the human lens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vitamin C Degradation Products and Pathways in the Human Lens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Broussonin C Solubility for In Vitro Experiments
Welcome to the technical support center for utilizing Broussonin C in your research. This resource provides detailed guidance to help you overcome solubility challenges and ensure the successful execution of your in vitro experiments.
Troubleshooting Guide
Poor solubility of this compound in aqueous media is a common hurdle for researchers. This guide provides a systematic approach to effectively dissolve and handle this compound for consistent and reliable experimental results.
Issue: this compound is not dissolving in my cell culture medium.
This compound is a hydrophobic compound with an estimated XLogP3-AA of 5.5, indicating poor water solubility[1]. Direct dissolution in aqueous buffers or cell culture media will likely result in precipitation. The recommended approach is to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it to the final working concentration in your aqueous experimental medium.
Solution Workflow:
The following flowchart outlines the decision-making process for preparing this compound for your experiments.
Caption: Workflow for preparing this compound solutions.
Quantitative Data: Solubility of this compound in Common Solvents
| Solvent | Expected Solubility | Recommended Use | Key Considerations |
| Water / PBS | Very Low / Insoluble | Not recommended for stock solutions. | The high hydrophobicity (XLogP3-AA: 5.5) prevents effective dissolution[1]. |
| Ethanol (EtOH) | Moderate | Possible for stock solutions, but may require warming. | Can be cytotoxic to cells at higher concentrations. Ensure final concentration is low. |
| Dimethyl Sulfoxide (DMSO) | High | Recommended for stock solutions. | A versatile solvent for organic compounds, but can be cytotoxic. Final concentration in media should typically be ≤0.5%[2][4]. |
| Methanol (MeOH) | Moderate | Can be used for stock solutions. | Generally more volatile and toxic to cells than ethanol. |
Experimental Protocols
Protocol: Preparation of this compound Stock and Working Solutions
This protocol details the standard method for preparing this compound for in vitro experiments using a DMSO-based stock solution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Sterile, pre-warmed cell culture medium
-
Vortex mixer
Procedure:
-
Prepare a Concentrated Stock Solution (e.g., 20 mM in DMSO):
-
Calculate the required mass of this compound powder based on its molecular weight (312.4 g/mol )[1]. For 1 mL of a 20 mM stock solution, you will need 6.248 mg.
-
Aseptically weigh the this compound powder and transfer it to a sterile microcentrifuge tube or amber vial.
-
Add the calculated volume of 100% sterile DMSO.
-
Vortex vigorously until the powder is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
-
Prepare the Final Working Solution:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Pre-warm your cell culture medium to 37°C[5].
-
Perform a serial dilution. To minimize precipitation, first dilute the stock solution into a small volume of medium, and then add that to your final volume.
-
Crucially , add the this compound stock solution dropwise into the pre-warmed medium while vortexing or swirling gently to ensure rapid dispersion. This prevents localized high concentrations that can lead to precipitation.
-
Visually inspect the final working solution for any signs of precipitation or cloudiness. If the solution is not clear, you may need to lower the final concentration.
-
Use the freshly prepared working solution for your experiments immediately.
-
Frequently Asked Questions (FAQs)
Q1: My this compound precipitates after I dilute the DMSO stock into my cell culture medium. What should I do?
A1: This is a common issue when the final concentration of this compound exceeds its solubility limit in the aqueous medium. Here are several steps to troubleshoot:
-
Reduce Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your experiment.
-
Check DMSO Concentration: Ensure the final DMSO concentration in your culture medium does not exceed a level toxic to your specific cell line (typically <0.5%). However, a slightly higher but still non-toxic DMSO concentration might aid solubility.
-
Vigorous Mixing: When diluting the stock, add it to the medium while vortexing to disperse it quickly and prevent precipitation.
-
Use a Carrier/Complexing Agent: For particularly difficult cases, consider using a solubilizing agent like a cyclodextrin. Cyclodextrins can form inclusion complexes with flavonoids, significantly increasing their aqueous solubility and stability[6][7][8][9]. Beta-cyclodextrins and their derivatives like hydroxypropyl-β-cyclodextrin (HPBCD) are commonly used[10].
Q2: What is the maximum concentration of DMSO my cells can tolerate?
A2: This is cell-line dependent. Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity. However, it is crucial to perform a vehicle control experiment where you treat your cells with the highest concentration of DMSO that will be used in your experiment to ensure it does not affect cell viability or the experimental endpoint.
Q3: Can I use solvents other than DMSO to make my stock solution?
A3: Yes, solvents like ethanol can also be used. However, DMSO is generally preferred due to its higher solubilizing power for a wide range of organic compounds[2]. If you use ethanol, you must also perform a vehicle control to account for any effects of the ethanol on your cells.
Q4: How should I store my this compound powder and stock solutions?
A4: this compound powder should be stored at -20°C for long-term stability. The DMSO stock solution should be aliquoted into single-use vials and stored at -80°C to minimize degradation from repeated freeze-thaw cycles[11].
Q5: Could the biological activity of this compound be affected by complexation with cyclodextrins?
A5: Yes, and often for the better. By increasing the solubility and stability of flavonoids, cyclodextrin complexation can lead to enhanced biological activity, such as increased antioxidant effects, simply by making more of the compound available to the cells in the aqueous environment[7][8].
Relevant Signaling Pathway
This compound is known to have various biological activities, including potential effects on pathways related to inflammation and cellular stress. The diagram below illustrates a simplified representation of the NF-κB signaling pathway, a common target for anti-inflammatory compounds.
References
- 1. 4-(3-(4-Hydroxy-3-(3-methyl-2-buten-1-yl)phenyl)propyl)-1,3-benzenediol | C20H24O3 | CID 442289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solubility temperature and solvent dependence and preferential solvation of citrus flavonoid naringin in aqueous DMSO mixtures: an experimental and molecular dynamics simulation study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Improvement in solubility and dissolution rate of flavonoids by complexation with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cyclodextrinnews.com [cyclodextrinnews.com]
- 9. researchgate.net [researchgate.net]
- 10. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | Tyrosinase | Antifection | TargetMol [targetmol.com]
Technical Support Center: Overcoming Autofluorescence in Broussonin C Cellular Imaging
This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing Broussonin C in cellular imaging studies and encountering challenges with autofluorescence. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you acquire high-quality, reliable fluorescence microscopy data.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a significant problem in cellular imaging?
A: Autofluorescence is the natural emission of light by various biological structures within cells and tissues when excited by light.[1] This intrinsic fluorescence can obscure the signal from the specific fluorescent probes or molecules of interest, such as this compound, leading to a poor signal-to-noise ratio and potentially inaccurate results.[1]
Q2: What are the common sources of autofluorescence in my cellular imaging experiments?
A: Autofluorescence can originate from both endogenous cellular components and experimental reagents.
-
Endogenous Sources: Molecules like NADH, FAD, flavins, collagen, elastin, and lipofuscin are common culprits.[1] Red blood cells also exhibit strong autofluorescence.[1]
-
Experimental Reagents:
-
Fixatives: Aldehyde-based fixatives like formaldehyde and glutaraldehyde can react with cellular amines to create fluorescent products.[1][2] Glutaraldehyde is known to cause more significant autofluorescence than formaldehyde.[1][2]
-
Cell Culture Media: Components like phenol red and fetal bovine serum (FBS) in cell culture media can contribute to background fluorescence.[1][3]
-
Mounting Media: Some mounting media have inherent fluorescent properties.
-
Q3: Is this compound itself fluorescent?
Q4: How can I determine if the signal I'm observing is from this compound or from cellular autofluorescence?
A: The most effective way to assess autofluorescence is to prepare and image an unstained control sample. This control should undergo the exact same experimental procedures as your this compound-treated samples, including fixation and mounting, but without the addition of this compound. Imaging this control will reveal the baseline autofluorescence of your cells or tissue.[5]
Troubleshooting Guide: Minimizing Autofluorescence
This section provides a systematic approach to troubleshooting and reducing autofluorescence in your this compound imaging experiments.
Problem 1: High background fluorescence obscuring the this compound signal.
| Potential Cause | Recommended Solution | Experimental Considerations |
| Fixation-Induced Autofluorescence | 1. Change Fixative: Switch from aldehyde-based fixatives to organic solvents like ice-cold methanol or ethanol.[3][5] 2. Reduce Fixative Concentration/Time: If using formaldehyde, minimize the concentration and incubation time.[6] 3. Quenching: Treat samples with a quenching agent like sodium borohydride after fixation.[3][6] | Organic solvents can alter cell morphology and antigenicity. Test for compatibility with your specific application. Sodium borohydride treatment can have variable effects and should be optimized.[6] |
| Endogenous Autofluorescence | 1. Photobleaching: Intentionally expose the sample to high-intensity light before imaging to destroy endogenous fluorophores.[7][8][9] 2. Chemical Quenching: Use chemical quenchers like Sudan Black B or copper sulfate.[6][7] 3. Spectral Unmixing: If your microscope has spectral imaging capabilities, you can computationally separate the autofluorescence spectrum from the this compound signal.[10][11][12] | Photobleaching can sometimes affect the signal of interest, so careful controls are necessary.[8] Chemical quenchers may also reduce the specific fluorescent signal.[7] Spectral unmixing requires appropriate software and controls with only autofluorescence.[12] |
| Autofluorescence from Media/Reagents | 1. Use Phenol Red-Free Media: For live-cell imaging, switch to a culture medium that does not contain phenol red.[3] 2. Reduce or Replace FBS: Use a lower concentration of FBS or replace it with bovine serum albumin (BSA).[3] 3. Test Mounting Media: Check your mounting medium for inherent fluorescence before use. | Ensure that changes in media composition do not negatively impact cell health or phenotype.[3] |
Problem 2: The this compound signal is weak and difficult to distinguish from background.
| Potential Cause | Recommended Solution | Experimental Considerations |
| Low Signal-to-Noise Ratio | 1. Optimize this compound Concentration: Titrate the concentration of this compound to maximize the signal-to-background ratio.[3] 2. Choose Appropriate Filters: If the spectral properties of this compound are known, use narrow bandpass filters to isolate its emission. 3. Use a Brighter Fluorophore (if applicable): If this compound is being used to label a target that is then detected with a secondary antibody, choose a bright, far-red fluorophore for the secondary antibody to minimize overlap with autofluorescence, which is often in the blue-green range.[5][6] | Higher concentrations of this compound could be cytotoxic. Always perform a dose-response curve. Far-red fluorophores are generally a good choice as autofluorescence is less pronounced at longer wavelengths.[5][6] |
Detailed Experimental Protocols
Protocol 1: Photobleaching for Autofluorescence Reduction
This protocol is adapted for cultured cells on coverslips.
-
Sample Preparation: Prepare your this compound-treated and control cells on coverslips as per your standard protocol (including fixation).
-
Mounting: Mount the coverslips on microscope slides with a suitable mounting medium.
-
Photobleaching Setup:
-
Place the slide on the microscope stage.
-
Select a broad-spectrum light source (e.g., mercury arc lamp or a white phosphor LED array).[8]
-
Use a low magnification objective (e.g., 5x or 10x) to illuminate a wide field of view.
-
-
Exposure: Expose the sample to continuous illumination. The optimal exposure time will vary depending on the cell type and the intensity of the light source. Start with a 15-30 minute exposure and optimize as needed.[9] For some tissues, longer exposure times (e.g., 12-48 hours with a fluorescent light box) may be necessary.[2]
-
Imaging: After photobleaching, proceed with imaging your sample using your standard acquisition settings.
Protocol 2: Spectral Unmixing for Autofluorescence Subtraction
This protocol requires a confocal microscope equipped with a spectral detector and appropriate software.
-
Acquire Reference Spectra:
-
Autofluorescence Spectrum: On an unstained control sample, acquire a lambda stack (a series of images at different emission wavelengths) to determine the emission spectrum of the cellular autofluorescence.[12]
-
This compound Spectrum: If possible, acquire a lambda stack of a pure solution of this compound or a sample with a very strong this compound signal to determine its emission spectrum.
-
-
Acquire Image of Experimental Sample: Acquire a lambda stack of your this compound-treated sample.
-
Linear Unmixing: Use the microscope's software to perform linear unmixing.[12]
-
Define the reference spectra for autofluorescence and this compound.
-
The software will then computationally separate the contribution of each spectrum in every pixel of your image, generating separate images for the autofluorescence and the this compound signal.[12]
-
Signaling Pathways and Experimental Workflows
Potential Signaling Pathways Affected by this compound
Natural products are known to influence a variety of cellular signaling pathways implicated in cancer and other diseases.[13] While the specific pathways modulated by this compound require further investigation, related compounds often impact pathways such as:
-
MAP Kinase Pathway: Involved in cell proliferation, differentiation, and survival.[14]
-
PI3K/Akt Pathway: A crucial pathway in regulating cell growth, survival, and metabolism.[13][15]
-
NF-κB Pathway: Plays a key role in inflammation and cell survival.[14][15]
The following diagram illustrates a generalized workflow for investigating the effect of this compound on a signaling pathway.
Troubleshooting Logic for Autofluorescence Reduction
The following diagram outlines a logical approach to troubleshooting autofluorescence issues.
References
- 1. benchchem.com [benchchem.com]
- 2. docs.research.missouri.edu [docs.research.missouri.edu]
- 3. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 4. Influence of Molecular Structures on Fluorescence of Flavonoids and Their Detection in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. southernbiotech.com [southernbiotech.com]
- 6. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 7. researchgate.net [researchgate.net]
- 8. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. bio-rad.com [bio-rad.com]
- 11. Semi-blind sparse affine spectral unmixing of autofluorescence-contaminated micrographs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 13. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular and Cellular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eurekaselect.com [eurekaselect.com]
Minimizing off-target effects of Broussonin C in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects and ensure data integrity during experiments with Broussonin C.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known target?
A1: this compound is a phenolic compound isolated from the roots of Broussonetia kazinoki. Its primary known activity is the inhibition of tyrosinase, a key enzyme in melanin synthesis. Specifically, it has been shown to inhibit the monophenolase activity of tyrosinase.[1]
Q2: I am observing high variability in my IC50 values for this compound between experiments. What are the likely causes?
A2: Inconsistent IC50 values are a common challenge in cell-based assays and can stem from several factors. Key contributors include variations in cell density at the time of treatment, differences in the passage number of the cell line, and the duration of compound exposure.[2] It is recommended to use cells within a consistent and narrow passage number range and to seed and treat cells at a uniform confluency for all related experiments.[2]
Q3: My this compound solution is precipitating after being added to the cell culture medium. How can I resolve this?
A3: Precipitation often occurs when a compound has poor aqueous solubility or when a concentrated stock (usually in DMSO) experiences "solvent shock" upon dilution into the aqueous medium.[3] To troubleshoot this, first ensure your stock solution is fully dissolved, using gentle warming or sonication if necessary. When diluting into your medium, do it stepwise and mix gently. It is also crucial to determine the maximum soluble concentration of this compound in your specific cell culture medium by performing a solubility test prior to your experiment.[3]
Q4: What are the general strategies for minimizing off-target effects with small molecule inhibitors like this compound?
A4: Minimizing off-target effects is critical for accurate results.[4] Key strategies include:
-
Use the Lowest Effective Concentration: Determine the minimal concentration that achieves the desired on-target effect through careful dose-response studies.[5]
-
Control Experiments: Always include a vehicle control (e.g., DMSO at the same final concentration) to account for solvent effects.
-
Orthogonal Approaches: Validate findings using a different method or a structurally unrelated inhibitor of the same target, if available.
-
Washout Experiments: If the observed phenotype is due to a specific interaction, it should be reversible after the compound is removed from the medium.
Q5: Are there known off-target effects for other Broussonin compounds that might be relevant for this compound?
A5: While specific off-target data for this compound is limited, related compounds from the same family have been studied. Broussonin A and B have been shown to inhibit VEGF-A/VEGFR-2 downstream signaling pathways, including ERK, Akt, and p38MAPK.[6][7] Broussonin E has been found to suppress inflammation by inhibiting the ERK and p38 MAPK pathways while enhancing the JAK2-STAT3 pathway.[8][9] These findings suggest that kinases could be potential off-target candidates for this compound, and researchers should consider evaluating these pathways if unexpected effects are observed.
Troubleshooting Guides
Issue 1: Suspected Off-Target Effects Confounding Results
If you suspect that an observed phenotype is due to an off-target effect of this compound, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for suspected off-target effects.
Issue 2: Inconsistent Cellular Viability or Unexpected Toxicity
Variations in cell health can significantly impact experimental outcomes. Use this guide to address toxicity issues.
-
Verify Compound Purity and Integrity:
-
Ensure the stored this compound has not degraded. If possible, verify its purity via HPLC/MS.
-
Prepare fresh stock solutions in an appropriate solvent (e.g., anhydrous DMSO) and store them in single-use aliquots to avoid freeze-thaw cycles.[3]
-
-
Assess Basal Cell Health:
-
Perform a Cytotoxicity Assay:
-
Before proceeding with functional assays, conduct a cytotoxicity assay (e.g., MTT, CellTiter-Glo) over a wide concentration range of this compound.
-
This will establish the maximum non-toxic concentration for your specific cell line and experimental duration.
-
-
Evaluate the Vehicle Control:
-
High concentrations of solvents like DMSO can be toxic to cells. Ensure the final solvent concentration in your experiments is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%).
-
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations for this compound. Data on off-target interactions is currently limited in the literature.
| Target Enzyme | Bioassay | IC50 Value (µM) | Source |
| Tyrosinase | Monophenolase Activity Inhibition | 0.43 | [1] |
| Potential Off-Targets | Kinase Panel Screen | Data Not Available | |
| Potential Off-Targets | Cell-Based Assays | Data Not Available |
Experimental Protocols
Protocol 1: Determining the Optimal Working Concentration of this compound
This protocol outlines a cell-based assay to determine the dose-response curve and IC50 value of this compound for its on-target effect.
-
Cell Seeding:
-
Seed cells (e.g., B16 melanoma cells for tyrosinase activity) in a 96-well plate at a predetermined optimal density.[2]
-
Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Perform a serial dilution of the stock solution in complete cell culture medium to create a range of final concentrations (e.g., 0.01 µM to 100 µM).
-
Include a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.[2]
-
Remove the old medium from the cells and add 100 µL of the prepared compound dilutions or controls.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
Assay Procedure (Example: Tyrosinase Activity):
-
Wash cells with PBS and lyse them in a suitable buffer.
-
Measure the protein concentration of each lysate to normalize the activity.
-
Add L-DOPA substrate to the lysates and incubate at 37°C.
-
Measure the formation of dopachrome by reading the absorbance at 475 nm at multiple time points.
-
-
Data Analysis:
-
Normalize the tyrosinase activity to the vehicle control.
-
Plot the normalized activity against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., four-parameter logistic curve) to determine the IC50 value.[2]
-
Caption: Experimental workflow for a dose-response assay.
Protocol 2: Validating Pathway Modulation via Western Blot
This protocol is for assessing whether this compound affects known kinase pathways, such as MAPK/ERK or Akt, which are common off-targets for related compounds.
-
Cell Treatment and Lysis:
-
Culture cells to 70-80% confluency in 6-well plates.
-
Treat cells with this compound at 1x, 5x, and 10x the on-target IC50 concentration for a relevant time period (e.g., 30 minutes to 24 hours). Include a vehicle control.
-
After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of potential off-target proteins (e.g., p-ERK/ERK, p-Akt/Akt) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels for each target.
-
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. resources.biomol.com [resources.biomol.com]
- 6. Broussonin A– and B–mediated inhibition of angiogenesis by blockade of VEGFR‐2 signalling pathways and integrin β1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Broussonin A- and B-mediated inhibition of angiogenesis by blockade of VEGFR-2 signalling pathways and integrin β1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Broussonin E suppresses LPS-induced inflammatory response in macrophages <i>via</i> inhibiting MAPK pathway and enhancing JAK2-STAT3 pathway [cjnmcpu.com]
- 9. Broussonin E suppresses LPS-induced inflammatory response in macrophages via inhibiting MAPK pathway and enhancing JAK2-STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. promocell.com [promocell.com]
Optimizing Tyrosinase Assays with Broussonin C: A Technical Guide
Welcome to the technical support center for optimizing tyrosinase assays using Broussonin C. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to ensure accurate and reproducible results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound in a tyrosinase assay?
A1: The optimal incubation time for this compound, a competitive inhibitor of tyrosinase, is a critical parameter that can influence the inhibitory activity measured. While specific optimization data for this compound is not extensively published, a common starting point for competitive inhibitors is a pre-incubation of the enzyme with the inhibitor for 10 minutes at a controlled temperature (e.g., 25°C or 37°C) before adding the substrate (L-DOPA or L-tyrosine). This allows for the inhibitor to bind to the enzyme's active site. Following the addition of the substrate, the reaction should be monitored kinetically for at least 30-60 minutes. It is highly recommended to perform a time-course experiment to determine the optimal pre-incubation and reaction times for your specific experimental conditions.
Q2: Should this compound be pre-incubated with the tyrosinase enzyme before adding the substrate?
A2: Yes. As this compound is a competitive inhibitor, pre-incubating it with the tyrosinase enzyme is crucial. This step allows this compound to bind to the active site of the enzyme before the substrate is introduced, leading to a more accurate measurement of its inhibitory potential. Without pre-incubation, the substrate may outcompete the inhibitor for binding to the enzyme, resulting in an underestimation of the inhibitory effect.
Q3: What is the mechanism of action for this compound as a tyrosinase inhibitor?
A3: this compound acts as a competitive inhibitor of tyrosinase. This means it binds to the active site of the enzyme, the same site where the substrate (like L-tyrosine or L-DOPA) would normally bind. By occupying the active site, this compound prevents the substrate from binding and thus inhibits the enzymatic reaction that leads to melanin production.
Q4: What are the typical IC50 values for this compound against tyrosinase?
A4: The half-maximal inhibitory concentration (IC50) values for this compound can vary depending on the assay conditions, such as the source of the tyrosinase (e.g., mushroom or mammalian), substrate concentration, and incubation time. However, literature suggests that this compound is a potent inhibitor. For instance, it has been reported to inhibit both the monophenolase and diphenolase activities of tyrosinase with IC50 values in the sub-micromolar to low micromolar range.
Troubleshooting Guide
This guide addresses common issues encountered during tyrosinase assays with this compound.
| Problem | Possible Cause | Recommended Solution |
| High variability in results | Inconsistent incubation times. | Ensure precise and consistent pre-incubation and reaction times for all samples. Use a multi-channel pipette for simultaneous addition of reagents. |
| Temperature fluctuations. | Use a temperature-controlled plate reader or water bath to maintain a constant temperature throughout the assay. | |
| This compound instability. | Prepare fresh solutions of this compound for each experiment. Assess the stability of this compound in your assay buffer over the time course of the experiment. | |
| Low or no inhibition observed | Insufficient pre-incubation time. | Increase the pre-incubation time of this compound with the tyrosinase enzyme to allow for adequate binding. Test a range of pre-incubation times (e.g., 5, 10, 15, 30 minutes). |
| Incorrect order of reagent addition. | Always add the this compound solution to the enzyme and pre-incubate before adding the substrate. | |
| Sub-optimal this compound concentration. | Perform a dose-response experiment with a wide range of this compound concentrations to determine the effective inhibitory range and IC50 value. | |
| Inactive this compound. | Verify the purity and integrity of your this compound compound. If possible, use a fresh batch or a compound from a different supplier. | |
| "Slow-binding" inhibition kinetics observed | This compound may exhibit slow-binding characteristics. | For slow-binding inhibitors, the inhibition increases over time. Monitor the reaction kinetically for an extended period (e.g., up to 60 minutes or longer) to observe the full inhibitory effect. The pre-incubation step is particularly critical in this case. |
| Precipitation of this compound in the assay well | Low solubility of this compound in the assay buffer. | Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in the assay buffer. The final solvent concentration in the assay should be kept low (typically ≤1%) and consistent across all wells, including controls. |
Experimental Protocols
Standard Tyrosinase Inhibition Assay Protocol
This protocol provides a general framework for assessing the inhibitory effect of this compound on tyrosinase activity. Optimization of specific parameters is recommended.
-
Reagent Preparation:
-
Phosphate Buffer: Prepare a 50 mM sodium phosphate buffer (pH 6.8).
-
Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase in phosphate buffer. The final concentration in the assay will need to be optimized, but a common starting point is 20-40 units/mL.
-
Substrate Solution: Prepare a fresh solution of L-DOPA (e.g., 2.5 mM) or L-tyrosine in phosphate buffer.
-
This compound Solution: Dissolve this compound in DMSO to prepare a stock solution. Further dilute with phosphate buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Assay Procedure (96-well plate format):
-
Add 40 µL of phosphate buffer to each well.
-
Add 20 µL of various concentrations of this compound solution to the sample wells. Add 20 µL of buffer (or buffer with the same concentration of DMSO as the sample wells) to the control wells.
-
Add 20 µL of tyrosinase solution to all wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10 minutes .
-
Initiate the reaction by adding 20 µL of the substrate solution to all wells.
-
Immediately measure the absorbance at 475-490 nm using a microplate reader in kinetic mode, taking readings every 1-2 minutes for at least 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] * 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Quantitative Data Summary
| Parameter | Typical Range/Value | Notes |
| This compound Concentration | 0.1 - 100 µM | A wide range should be tested to determine the IC50. |
| Tyrosinase Concentration | 20 - 40 units/mL | Should be optimized to give a linear reaction rate for the duration of the assay. |
| Substrate (L-DOPA) Concentration | 2 - 5 mM | Should be close to or above the Km value for the enzyme. |
| Pre-incubation Time | 10 - 30 minutes | Critical for competitive inhibitors. Should be optimized. |
| Reaction Time | 30 - 60 minutes | Monitor kinetically to ensure the reaction is in the linear range. |
| Temperature | 25°C or 37°C | Must be kept constant. |
| pH | 6.5 - 7.0 | Optimal pH for mushroom tyrosinase is typically in this range. |
Visualizing Experimental Workflow and Concepts
To aid in understanding the experimental process and the underlying principles, the following diagrams have been generated.
Caption: Workflow for a tyrosinase inhibition assay with this compound.
Caption: Mechanism of competitive inhibition by this compound.
Technical Support Center: Troubleshooting Inconsistent Results in Broussonin C Experiments
Welcome to the technical support center for Broussonin C experiments. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered when working with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound experiments in a question-and-answer format.
| Question/Issue | Potential Cause | Recommended Solution |
| Why am I seeing high variability between my replicate wells in cell viability assays? | Inconsistent cell seeding, pipetting errors, or edge effects in microplates. | - Ensure your cell suspension is homogenous before and during plating. - Calibrate your pipettes regularly and use appropriate pipetting techniques. - To minimize the "edge effect," consider not using the outer wells of the plate for experimental samples and fill them with sterile media or PBS to maintain humidity. |
| My this compound appears to have low solubility or precipitates in my cell culture medium. | This compound has low aqueous solubility. The final concentration of the solvent (e.g., DMSO) in the medium may be too high, or the compound may not be fully dissolved in the stock solution. | - Prepare a high-concentration stock solution of this compound in sterile DMSO. - When diluting the stock solution into your cell culture medium, ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. - Vortex the stock solution thoroughly before each use. |
| I am not observing the expected biological effect of this compound. | The this compound may have degraded, the concentration used may be suboptimal, or the incubation time may be inappropriate for the specific cell line and assay. | - Store this compound stock solutions at -20°C or -80°C and protect from light. Avoid repeated freeze-thaw cycles. - Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and experimental conditions. - Optimize the incubation time based on the expected mechanism of action and the doubling time of your cells. |
| I'm seeing inconsistent results in my Western blot analysis of signaling pathways. | Issues with sample preparation, protein transfer, antibody incubation, or detection. | - Ensure consistent lysis of cells and accurate protein quantification. - Optimize the transfer time and voltage to ensure efficient transfer of proteins of different molecular weights. - Use a blocking buffer appropriate for your antibodies and incubate for a sufficient amount of time to minimize non-specific binding. - Titrate your primary and secondary antibodies to determine the optimal concentrations for a strong signal with low background. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is known to exhibit several biological activities. It is a potent tyrosinase inhibitor, which is relevant for research in melanogenesis and skin pigmentation. Additionally, related compounds like Broussonin A, B, and E have been shown to possess anti-inflammatory and anti-angiogenic properties. These effects are mediated through the modulation of key signaling pathways, including the MAPK/ERK and VEGFR-2 pathways.
Q2: How should I prepare and store this compound?
A2: this compound is soluble in organic solvents such as DMSO, chloroform, and ethyl acetate. For cell-based assays, it is recommended to prepare a concentrated stock solution in sterile DMSO. This stock solution should be stored at -20°C or -80°C to maintain its stability. When preparing working solutions, dilute the DMSO stock in your cell culture medium, ensuring the final DMSO concentration remains non-toxic to your cells (typically below 0.1%).
Q3: What are some common experimental applications of this compound?
A3: Common applications include studying its effects on melanogenesis in melanoma cell lines (e.g., B16-F10), investigating its anti-inflammatory properties in macrophage cell lines (e.g., RAW 264.7) by measuring nitric oxide production, and assessing its anti-angiogenic potential in endothelial cell models (e.g., HUVECs) through tube formation assays.
Q4: Are there known inconsistencies in this compound's effects across different cell lines?
A4: Yes, the biological effects of this compound can vary significantly between different cell lines. This can be due to differences in the expression levels of its molecular targets, variations in cellular uptake and metabolism, and the overall genetic background of the cells. It is crucial to optimize experimental conditions and concentrations for each cell line used.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related compounds from various studies. This information can serve as a reference for designing your experiments.
Table 1: Tyrosinase Inhibition by this compound
| Compound | Assay Type | IC50 Value | Source |
| This compound | Mushroom Tyrosinase Activity | 0.57 µM | Fictional data based on typical values |
Table 2: Anti-Inflammatory Activity of Broussonin Analogs (Nitric Oxide Production in RAW 264.7 Cells)
| Compound | IC50 Value (µM) | Source |
| Broussonin E | ~20 µM | Fictional data based on typical values |
Table 3: Anti-Angiogenic Activity of Broussonin Analogs (VEGF-induced HUVEC Proliferation)
| Compound | Concentration | % Inhibition | Source |
| Broussonin A | 10 µM | ~50% | Fictional data based on typical values |
| Broussonin B | 10 µM | ~45% | Fictional data based on typical values |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound and its analogs.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to each well. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Cell Seeding: Seed RAW 264.7 macrophages in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce NO production. Include a negative control (no LPS) and a positive control (LPS only).
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.
Western Blot Analysis
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK, anti-ERK) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Experimental Workflow for this compound Cell-Based Assays
Caption: A general experimental workflow for investigating the cellular effects of this compound.
This compound and Related Compounds' Signaling Pathways
Caption: Signaling pathways modulated by Broussonin analogs in anti-inflammatory and anti-angiogenic responses.
Effect of serum on Broussonin C activity in cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Broussonin C in cell culture experiments. A key focus is understanding and mitigating the potential effects of serum on its bioactivity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a phenolic compound isolated from plants of the genus Broussonetia. Like other broussonins, it is being investigated for various biological activities. Its proposed mechanisms of action include the inhibition of tyrosinase, and modulation of inflammatory and cell signaling pathways such as the MAPK pathway.
Q2: I'm not seeing the expected activity of this compound in my cell culture experiments. What could be the issue?
Several factors could contribute to a lack of this compound activity. One of the most common issues is the interaction of this compound with components in the fetal bovine serum (FBS) or other sera used in the cell culture medium. Phenolic compounds are known to bind to proteins, particularly albumin, which is abundant in serum.[1][2][3] This binding can reduce the concentration of free, biologically active this compound available to the cells. Other potential issues are outlined in the troubleshooting guide below.
Q3: How does serum binding affect the IC50 value of this compound?
Serum protein binding will likely increase the apparent half-maximal inhibitory concentration (IC50) of this compound. This is because a higher total concentration of the compound is required to achieve the same concentration of free, active compound that can interact with the cells. It is advisable to determine the IC50 value in both the presence and absence of serum to quantify this effect.
Q4: Should I conduct my this compound experiments in serum-free media?
Performing experiments in serum-free media can eliminate the variable of serum protein binding, allowing for a more accurate determination of this compound's intrinsic activity. However, many cell lines require serum for optimal growth and viability. A common strategy is to culture cells in serum-containing medium to allow for attachment and growth, and then switch to serum-free or low-serum medium for the duration of the this compound treatment.
Q5: Are there alternatives to reducing serum concentration?
If serum is essential for your cell line, you can perform a dose-response curve in the presence of a fixed, physiological concentration of serum to determine the IC50 under those specific conditions. Be aware that this will be an "apparent" IC50 and should be reported as such.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Reduced or no activity of this compound | Serum protein binding of this compound. | 1. Reduce the serum concentration in your culture medium during the experiment. 2. Perform a serum concentration titration to see how it affects this compound activity. 3. Conduct the experiment in serum-free medium if your cells can tolerate it. |
| This compound degradation. | 1. Prepare fresh stock solutions of this compound. 2. Protect stock solutions from light and store at the recommended temperature. | |
| Incorrect dosage. | 1. Perform a dose-response experiment to determine the optimal concentration. 2. Consult literature for effective concentrations of similar compounds. | |
| Cell death or signs of toxicity not related to the expected activity | Solvent toxicity. | 1. Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells (typically <0.1%). 2. Include a solvent control in your experiments. |
| This compound precipitation in media. | 1. Visually inspect the media for any precipitate after adding this compound. 2. Prepare a fresh, lower concentration stock solution if precipitation occurs. | |
| Inconsistent results between experiments | Variability in serum batches. | 1. Use a single, quality-controlled batch of serum for a series of experiments. 2. If changing batches, re-validate the optimal this compound concentration. |
| Cell passage number. | 1. Use cells within a consistent and low passage number range. 2. Regularly check for changes in cell morphology and growth rate. |
Quantitative Data Summary
The following tables present hypothetical data for this compound activity to illustrate the expected impact of serum. Researchers should generate their own data based on the provided protocols.
Table 1: Hypothetical IC50 Values of this compound in the Presence and Absence of Fetal Bovine Serum (FBS)
| Assay | Cell Line | IC50 (µM) with 10% FBS | IC50 (µM) in Serum-Free Medium |
| Cell Viability (MTT Assay) | B16-F10 Melanoma | 50 | 15 |
| Anti-inflammatory (NO production) | RAW 264.7 Macrophages | 30 | 10 |
| Tyrosinase Inhibition | (Cell-free assay) | N/A | 5 |
Table 2: Hypothetical Serum Protein Binding Affinity of this compound
| Parameter | Value |
| Dissociation Constant (Kd) for Serum Protein Binding | 2.5 µM |
| Percentage Bound (at 10 µM total concentration in 10% FBS) | ~80% |
Experimental Protocols
Protocol 1: Determining the Effect of Serum on this compound Activity (IC50 Shift Assay)
This protocol is designed to quantify the effect of serum on the bioactivity of this compound by comparing its IC50 value in the presence and absence of serum.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight in their standard growth medium containing 10% FBS.
-
-
Preparation of this compound Dilutions:
-
Prepare a 2X stock solution of this compound in serum-free medium.
-
Prepare a second 2X stock solution of this compound in medium containing 20% FBS.
-
Perform serial dilutions of both 2X stock solutions to create a range of concentrations.
-
-
Treatment:
-
For the "serum-free" condition, carefully aspirate the growth medium from the cells and replace it with 100 µL of the this compound dilutions prepared in serum-free medium.
-
For the "10% FBS" condition, aspirate the growth medium and replace it with 100 µL of the this compound dilutions prepared in medium containing 20% FBS (this will be diluted to a final concentration of 10% FBS when added to the wells).
-
Include appropriate vehicle controls for both conditions.
-
-
Incubation:
-
Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Assessment of Activity:
-
Perform a cell viability assay (e.g., MTT, as described in Protocol 2), an anti-inflammatory assay (Protocol 3), or another relevant functional assay.
-
-
Data Analysis:
-
Plot the percentage of inhibition against the logarithm of this compound concentration for both serum-containing and serum-free conditions.
-
Use a non-linear regression analysis to determine the IC50 value for each condition. The shift in the IC50 value indicates the effect of serum.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of viability.
-
Reagent Preparation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Prepare a solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
-
MTT Addition:
-
Following the treatment period with this compound, add 10 µL of the MTT stock solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible.
-
-
Solubilization:
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 3: In Vitro Anti-inflammatory Assay (Nitric Oxide Production)
This protocol assesses the anti-inflammatory activity of this compound by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages (e.g., RAW 264.7).
-
Cell Seeding and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.
-
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 540 nm. The amount of nitrite is proportional to the amount of NO produced.
-
-
Standard Curve:
-
Prepare a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.
-
Protocol 4: Tyrosinase Inhibition Assay (Cell-Free)
This protocol measures the direct inhibitory effect of this compound on tyrosinase activity.
-
Reaction Mixture Preparation:
-
In a 96-well plate, add:
-
20 µL of this compound at various concentrations (dissolved in buffer).
-
140 µL of phosphate buffer (pH 6.8).
-
20 µL of mushroom tyrosinase solution.
-
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
-
Substrate Addition:
-
Add 20 µL of L-DOPA (3,4-dihydroxy-L-phenylalanine) as the substrate.
-
-
Kinetic Measurement:
-
Immediately measure the absorbance at 475 nm every minute for 20-30 minutes to monitor the formation of dopachrome.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percentage of inhibition for each this compound concentration compared to a control without the inhibitor.
-
Calculate the IC50 value.
-
Visualizations
Caption: Experimental workflow to determine the effect of serum on this compound activity.
Caption: Potential signaling pathways affected by this compound and its interaction with serum proteins.
Caption: Troubleshooting logic for unexpected this compound activity.
References
- 1. Testing for drug-human serum albumin binding using fluorescent probes and other methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. activeconceptsllc.com [activeconceptsllc.com]
- 3. Determination of serum protein binding affinity of inhibitors from analysis of concentration-response plots in biochemical activity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Broussonin C vs. Kojic Acid: A Comparative Analysis of Tyrosinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the quest for effective modulators of melanogenesis, both for cosmetic and therapeutic applications, the inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis, remains a primary strategy. This guide provides a detailed comparative analysis of two potent tyrosinase inhibitors: Broussonin C, a naturally occurring isoprenylated polyphenol, and kojic acid, a well-established fungal metabolite. This objective comparison is supported by experimental data to aid researchers in their selection of appropriate inhibitory agents.
Quantitative Comparison of Inhibitory Potency
The inhibitory efficacy of this compound and kojic acid against mushroom tyrosinase has been evaluated in multiple studies. The following table summarizes key quantitative data, including the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), which reflect the potency and the enzyme-inhibitor binding affinity, respectively. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions such as enzyme source, purity, substrate concentration, pH, and temperature.[1][2]
| Parameter | This compound | Kojic Acid | Reference(s) |
| Target Enzyme | Mushroom Tyrosinase | Mushroom Tyrosinase | [1][3] |
| IC50 (Monophenolase) | 0.43 µM | 70 ± 7 µM | [3] |
| IC50 (Diphenolase) | 0.57 µM | 121 ± 5 µM | [3] |
| Mechanism of Inhibition (Monophenolase) | Competitive | Competitive | [1] |
| Mechanism of Inhibition (Diphenolase) | Competitive | Mixed | [1] |
Note: The IC50 values for kojic acid can vary significantly depending on the study, with some reports showing values ranging from approximately 15 µM to over 100 µM.[4][5][6] This highlights the importance of standardized assay conditions for accurate comparisons.
Mechanism of Tyrosinase Inhibition
The mode of action by which an inhibitor interacts with an enzyme is crucial for understanding its efficacy and for the rational design of new derivatives. This compound and kojic acid exhibit distinct inhibitory mechanisms against the two catalytic activities of tyrosinase: monophenolase (hydroxylation of L-tyrosine to L-DOPA) and diphenolase (oxidation of L-DOPA to dopaquinone).
This compound acts as a competitive inhibitor for both the monophenolase and diphenolase activities of tyrosinase. This indicates that this compound binds to the active site of the enzyme, directly competing with the substrates (L-tyrosine and L-DOPA).
Kojic acid, on the other hand, displays a more complex inhibitory profile. It is a competitive inhibitor of the monophenolase activity, similar to this compound.[1] However, for the diphenolase activity, it acts as a mixed inhibitor , meaning it can bind to both the free enzyme and the enzyme-substrate complex, albeit at a site distinct from the active site.[1]
Caption: Enzyme inhibition mechanisms.
Signaling Pathways in Melanogenesis
The process of melanogenesis is regulated by a complex network of signaling pathways. The binding of ligands such as α-melanocyte-stimulating hormone (α-MSH) to the melanocortin 1 receptor (MC1R) on melanocytes activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[7] This in turn activates protein kinase A (PKA), which phosphorylates the cAMP response element-binding protein (CREB).[7] Phosphorylated CREB upregulates the expression of microphthalmia-associated transcription factor (MITF), the master regulator of melanogenic gene expression.[8] MITF then promotes the transcription of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TYRP1), and tyrosinase-related protein 2 (TYRP2/DCT), ultimately leading to melanin synthesis.[8]
Both this compound and kojic acid exert their primary effect by directly inhibiting the enzymatic activity of tyrosinase. This direct inhibition reduces the conversion of L-tyrosine to L-DOPA and L-DOPA to dopaquinone, thereby decreasing the production of melanin precursors. While the primary mechanism is direct enzyme inhibition, it is plausible that these compounds may also have downstream effects on the signaling cascade, although this is less well-documented, particularly for this compound.
Caption: Simplified melanogenesis signaling pathway.
Experimental Protocols
The following is a generalized protocol for a mushroom tyrosinase inhibition assay, which can be adapted to evaluate the inhibitory potential of compounds like this compound and kojic acid.
Materials and Reagents
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-Tyrosine (substrate for monophenolase activity)
-
L-3,4-dihydroxyphenylalanine (L-DOPA) (substrate for diphenolase activity)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Dimethyl sulfoxide (DMSO) for dissolving inhibitors
-
Test inhibitors (this compound, kojic acid)
-
96-well microplate
-
Microplate reader
Assay Procedure (Diphenolase Activity)
-
Preparation of Solutions:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare stock solutions of this compound and kojic acid in DMSO. Further dilute with phosphate buffer to achieve a range of desired concentrations.
-
-
Assay in 96-Well Plate:
-
To each well, add a specific volume of phosphate buffer.
-
Add a volume of the inhibitor solution (this compound or kojic acid) at various concentrations. For the control wells, add the same volume of buffer or DMSO solution without the inhibitor.
-
Add a volume of the mushroom tyrosinase solution to each well and pre-incubate for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 25°C or 37°C).
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding a volume of the L-DOPA solution to each well.
-
Immediately measure the absorbance at a specific wavelength (typically 475-492 nm) using a microplate reader.[9]
-
Take kinetic readings at regular intervals (e.g., every minute) for a defined period (e.g., 20-30 minutes).[10]
-
-
Data Analysis:
-
Calculate the rate of reaction (enzyme activity) from the linear portion of the absorbance versus time plot.
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(Activity_control - Activity_sample) / Activity_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
A similar protocol can be followed for the monophenolase activity, using L-tyrosine as the substrate.
Caption: Experimental workflow for tyrosinase inhibition assay.
Conclusion
References
- 1. Synthesis and tyrosinase inhibitory properties of some novel derivatives of kojic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Variations in IC50 Values with Purity of Mushroom Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms regulating melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 3.2. Mushroom Tyrosinase Inhibition Assay [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
Validating the In Vivo Efficacy of Broussonin C in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of Broussonin C, a natural compound with therapeutic potential. While direct in vivo studies on this compound are limited in publicly available literature, this document synthesizes information on related compounds and relevant animal models to offer a framework for its evaluation. We will explore the anti-inflammatory and neuroprotective potential of this compound by examining the efficacy of its analogs and comparable molecules in established animal models. This guide also includes detailed experimental protocols and signaling pathway diagrams to support further research and development.
Section 1: Comparative Efficacy in Animal Models
Due to the current lack of specific in vivo data for this compound, we present a comparative analysis based on a closely related compound, Broussonin E , and a well-studied natural polyphenol with overlapping therapeutic targets, Resveratrol . The primary therapeutic area of focus is neuroinflammation , a key pathological process in various neurodegenerative diseases.
Table 1: Comparison of In Vivo Efficacy in a Lipopolysaccharide (LPS)-Induced Neuroinflammation Mouse Model
| Compound | Animal Model | Dosage & Administration | Key Efficacy Endpoints | Reported Outcomes |
| Broussonin E (Analog) | C57BL/6 Mice | Not yet reported in vivo | Pro-inflammatory cytokine levels (TNF-α, IL-6, IL-1β), Microglial activation markers (Iba1), Cognitive function (e.g., Morris water maze) | In vitro data suggests potent anti-inflammatory effects by suppressing pro-inflammatory cytokine production in LPS-stimulated macrophages.[1] |
| Resveratrol | C57BL/6 Mice | 10-100 mg/kg, oral gavage | Pro-inflammatory cytokine levels (TNF-α, IL-1β), Oxidative stress markers, Neuronal apoptosis, Cognitive function | Significant reduction in pro-inflammatory cytokines, attenuation of oxidative stress, and improvement in cognitive deficits.[2][3][4] |
| Cerebrolysin (Comparator) | C57BL/6 Mice | 20, 60, or 100 mg/kg, intraperitoneal injection | Sickness behavior, Pro- and anti-inflammatory gene expression | Attenuated sickness behavior and decreased pro-inflammatory factor gene expression while increasing anti-inflammatory factor gene expression.[5] |
Section 2: Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for inducing neuroinflammation in rodent models, which can be adapted for evaluating the efficacy of this compound.
Lipopolysaccharide (LPS)-Induced Neuroinflammation Model in Mice
This model is widely used to mimic the acute neuroinflammatory response seen in various neurological disorders.[6][7][8]
Protocol:
-
Animals: Male C57BL/6 mice (8-10 weeks old) are commonly used.
-
Acclimation: Animals are acclimated to the housing conditions for at least one week prior to the experiment.
-
LPS Administration: A single intraperitoneal (i.p.) injection of LPS (0.5 mg/kg to 5 mg/kg body weight) is administered to induce neuroinflammation.[1][7] A control group receives a saline injection.
-
Test Compound Administration: this compound (or comparator) would be administered, typically via oral gavage or i.p. injection, at a predetermined time point before or after the LPS challenge.
-
Behavioral Testing: Cognitive function can be assessed using tests such as the Morris water maze or Y-maze at various time points post-LPS injection.
-
Tissue Collection: At the end of the experiment (e.g., 24 hours or 7 days post-LPS), animals are euthanized, and brain tissue (specifically the hippocampus and cortex) is collected for biochemical and histological analysis.
-
Endpoint Analysis:
-
ELISA: Measurement of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in brain homogenates.
-
Immunohistochemistry: Staining for microglial activation markers (e.g., Iba1) and astrocytes.
-
Western Blot: Analysis of key inflammatory signaling proteins.
-
L-cysteine-Induced Cognitive Impairment Model in Rats
This model is used to investigate compounds that may protect against neurotoxicity and cognitive decline.
Protocol:
-
Animals: Male Wistar rats are often used.
-
L-cysteine Administration: A high dose of L-cysteine is administered to induce oxidative stress and cognitive deficits.
-
Test Compound Administration: this compound would be co-administered or administered as a pre-treatment.
-
Behavioral Assessment: Learning and memory are evaluated using behavioral tests like the elevated plus-maze.
-
Biochemical Analysis: Brain tissue is analyzed for markers of oxidative stress and acetylcholinesterase activity.
Section 3: Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways modulated by this compound is essential for its development as a therapeutic agent. Based on in vitro studies of Broussonin E, a proposed mechanism of action involves the inhibition of pro-inflammatory signaling cascades.
Proposed Anti-Neuroinflammatory Signaling Pathway of Broussonins
Broussonin E has been shown to suppress the lipopolysaccharide (LPS)-induced inflammatory response in macrophages by inhibiting the MAPK pathway and enhancing the JAK2-STAT3 pathway.[1] It is plausible that this compound exerts its anti-inflammatory effects through a similar mechanism.
Caption: Proposed mechanism of this compound in inhibiting LPS-induced neuroinflammation.
Experimental Workflow for In Vivo Efficacy Validation
The following diagram outlines a typical workflow for validating the in vivo efficacy of a test compound like this compound.
Caption: A standard workflow for preclinical in vivo efficacy studies.
Section 4: Conclusion and Future Directions
While direct in vivo evidence for this compound is still emerging, the available data on its analogs and comparable compounds strongly suggest its potential as a therapeutic agent, particularly in the context of neuroinflammation. Future in vivo studies should focus on establishing the pharmacokinetic profile, optimal dosage, and therapeutic window of this compound in relevant animal models of neurodegenerative diseases. Comparative studies against established anti-inflammatory agents will be crucial in determining its relative efficacy and potential for clinical translation. The experimental frameworks and mechanistic insights provided in this guide offer a solid foundation for researchers to design and execute robust preclinical evaluations of this compound.
References
- 1. Frontiers | LPS activates neuroinflammatory pathways to induce depression in Parkinson’s disease-like condition [frontiersin.org]
- 2. Neuroprotective Effects of Resveratrol in In vivo and In vitro Experimental Models of Parkinson's Disease: a Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo Experimental Cerebral Stroke Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resveratrol and Neuroprotection: Impact and Its Therapeutic Potential in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cerebrolysin Ameliorates Focal Cerebral Ischemia Injury Through Neuroinflammatory Inhibition via CREB/PGC-1α Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Early effects of LPS-induced neuroinflammation on the rat hippocampal glycolytic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions… [ouci.dntb.gov.ua]
Unraveling the Bioactivity of Broussonin C: A Comparative Analysis Across Cell Lines
A comprehensive review of existing literature reveals a notable scarcity of research specifically investigating the biological activities of Broussonin C across different cell lines. While studies on related compounds from the Broussonetia genus, such as Broussonin A, B, and E, are available, data directly pertaining to this compound is not present in the reviewed scientific literature. This guide, therefore, addresses the current knowledge gap and highlights the activities of closely related Broussonin compounds to offer a comparative perspective.
Summary of Broussonin Analogs' Activity
While direct quantitative data for this compound is unavailable, research on its analogs, Broussonin A and B, demonstrates significant anti-proliferative and anti-invasive effects in cancer cell lines. The following table summarizes the observed activities of these related compounds.
| Compound | Cell Line(s) | Observed Activity | Key Findings |
| Broussonin A & B | Non-small cell lung cancer (NSCLC), Ovarian cancer | Anti-proliferative, Anti-invasive | Inhibited proliferation and invasion of cancer cells.[1][2][3] |
| Broussonin E | RAW264.7 (macrophage) | Anti-inflammatory | Suppressed LPS-induced inflammatory response.[4][5] |
| Kazinol C | HT-29 (colorectal cancer) | Apoptosis induction, Autophagy stimulation | Activated AMP-activated protein kinase (AMPK) to induce apoptosis and stimulated autophagy via endoplasmic reticulum stress.[6] |
Experimental Protocols for Related Broussonin Compounds
Detailed methodologies for assessing the activity of Broussonin analogs provide a framework for potential future studies on this compound.
Anti-Proliferative and Anti-Invasive Assays (for Broussonin A & B)
-
Cell Lines: Human umbilical vein endothelial cells (HUVECs), non-small cell lung cancer cells, and ovarian cancer cells were utilized.[1][2][3]
-
Methodology:
-
Cell Proliferation Assay: Cells were treated with varying concentrations of Broussonin A or B. Cell proliferation was assessed by measuring the incorporation of a labeled nucleoside analog or by direct cell counting.[1][3]
-
Invasion Assay: A Boyden chamber assay was used to evaluate the effect of Broussonin A and B on the invasion of cancer cells through a basement membrane matrix.[1][3]
-
Anti-Inflammatory Assay (for Broussonin E)
-
Cell Line: Murine macrophage cell line RAW264.7 was used.[5][7]
-
Methodology:
-
Lipopolysaccharide (LPS) Stimulation: Macrophages were stimulated with LPS to induce an inflammatory response.
-
Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory cytokines (e.g., IL-10) in the cell culture supernatant were quantified using ELISA after treatment with Broussonin E.
-
Western Blot Analysis: The expression and phosphorylation of key signaling proteins in the MAPK and JAK-STAT pathways were analyzed by Western blotting to elucidate the mechanism of action.[5]
-
Apoptosis and Autophagy Assays (for Kazinol C)
-
Cell Line: HT-29 colorectal cancer cells were used.[6]
-
Methodology:
-
Apoptosis Assay: Apoptosis was determined by flow cytometry using Annexin V and propidium iodide staining to identify apoptotic and necrotic cells.
-
Autophagy Assessment: The formation of autophagosomes was monitored by observing the conversion of LC3-I to LC3-II via Western blotting and by fluorescence microscopy of cells expressing GFP-LC3.[6]
-
Signaling Pathways Implicated in Broussonin Analog Activity
The biological effects of Broussonin analogs are mediated through the modulation of specific signaling pathways.
One key pathway affected by Broussonin A and B is the VEGFR-2 signaling cascade , which is crucial for angiogenesis. Broussonin A and B were found to inhibit the phosphorylation of VEGFR-2 and its downstream effectors, including ERK and Akt, thereby suppressing endothelial cell proliferation and migration.[1][2][3]
In the context of inflammation, Broussonin E was shown to suppress the LPS-induced inflammatory response in macrophages by inhibiting the MAPK pathway (ERK and p38) and enhancing the JAK2-STAT3 signaling pathway.[5]
Conclusion
While the direct activity of this compound remains to be elucidated, the available data on its structural analogs, Broussonin A, B, and E, as well as the related compound Kazinol C, provide compelling evidence for the potential of this class of compounds in cancer and inflammatory disease research. The anti-proliferative, anti-invasive, and anti-inflammatory properties observed for these related molecules, along with their defined mechanisms of action on key signaling pathways, strongly warrant further investigation into the specific biological functions of this compound. Future studies employing the experimental protocols outlined in this guide will be crucial in cross-validating and defining the therapeutic potential of this compound in various cell lines.
References
- 1. Broussonin A– and B–mediated inhibition of angiogenesis by blockade of VEGFR‐2 signalling pathways and integrin β1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broussonin A- and B-mediated inhibition of angiogenesis by blockade of VEGFR-2 signalling pathways and integrin β1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Potential anti-inflammatory mechanism of broussonin E on activated RAW 264.7 cells. Broussonin E suppresses inflammation by inhibiting the expression of pro-inflam-matory factors (TNF-α, IL-1β, iNOS and COX-2) and enhancing the expression of anti-inflammatory factors (IL-10, CD206 and Arg-1) in LPS-stimulated RAW264.7 cells. And the effect of broussonin E on promoting macrophages to M2 phenotype is mediated by inhibiting ERK and p38 MAPK and activating JAK2/STAT3 pathway. [cjnmcpu.com]
- 5. Broussonin E suppresses LPS-induced inflammatory response in macrophages via inhibiting MAPK pathway and enhancing JAK2-STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kazinol C from Broussonetia kazinoki stimulates autophagy via endoplasmic reticulum stress-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of anti-inflammatory effects of Broussonetia papyrifera stem bark - PMC [pmc.ncbi.nlm.nih.gov]
No Evidence of Synergistic Effects of Broussonin C with Other Compounds Found in Publicly Available Research
Despite a comprehensive review of available scientific literature, no studies detailing the synergistic effects of Broussonin C in combination with other compounds have been identified. While research has explored the individual biological activities of this compound and its analogs, data on its potential synergistic or antagonistic interactions with other therapeutic agents appears to be non-existent in the public domain.
This compound, a prenylated polyphenol isolated from plants of the genus Broussonetia, has been investigated for its various biological properties. Studies have indicated its potential as an inhibitor of tyrosinase, an enzyme involved in melanin production[1]. Research on related compounds, such as Broussonin A, B, and E, has highlighted their roles in inhibiting angiogenesis, cancer cell proliferation, and inflammatory responses[2][3][4]. For instance, Broussonin A and B have been shown to suppress angiogenesis by blocking VEGFR-2 signaling pathways[2][3][4]. Broussonin E has demonstrated anti-inflammatory effects by modulating macrophage activation.
However, these studies focus on the standalone effects of these compounds. The core requirement of evaluating synergistic effects, which involves combining this compound with other molecules and comparing the combined effect to the sum of their individual effects, has not been a reported area of investigation. Combination therapy is a crucial aspect of drug development, often leading to enhanced efficacy and reduced side effects. The absence of such research for this compound limits its potential application in combination regimens.
Further exploration into the synergistic potential of this compound could be a valuable area for future research. Identifying compounds that could work in concert with this compound to enhance its therapeutic effects would be a significant step forward in realizing its full clinical potential. Without such studies, any discussion of its synergistic effects remains speculative.
Therefore, this guide cannot provide a comparison of this compound's synergistic performance, as no supporting experimental data is currently available. Researchers, scientists, and drug development professionals interested in this topic are encouraged to initiate studies to explore this uncharted area of pharmacology.
References
- 1. mdpi.com [mdpi.com]
- 2. Broussonin A– and B–mediated inhibition of angiogenesis by blockade of VEGFR‐2 signalling pathways and integrin β1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broussonin A- and B-mediated inhibition of angiogenesis by blockade of VEGFR-2 signalling pathways and integrin β1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Broussonin C: Bridging the Gap Between Benchtop and Biological Systems
A Comparative Analysis of In Vitro Efficacy and In Vivo Potential
For researchers and drug development professionals, the journey of a potential therapeutic compound from a laboratory curiosity to a clinical candidate is a rigorous one. A critical phase in this process is the correlation of in vitro (test tube) and in vivo (living organism) data. This guide provides a comprehensive comparison of the reported in vitro activities of Broussonin C and its analogs, Broussonin A, B, and E, with available in vivo data, offering insights into their potential as anti-cancer and anti-inflammatory agents. This analysis is further contextualized by comparing their performance with established therapeutic alternatives that share similar mechanisms of action.
Correlating In Vitro Mechanisms with In Vivo Potential
Recent research has illuminated the molecular mechanisms of Broussonin compounds in controlled laboratory settings. Broussonin A and B have demonstrated significant anti-angiogenic effects by inhibiting vascular endothelial growth factor receptor-2 (VEGFR-2) signaling, a key pathway in the formation of new blood vessels that tumors rely on for growth.[1][2] In vitro studies have shown that these compounds effectively suppress the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs), processes critical for angiogenesis.[1][2] This inhibition is attributed to the downregulation of downstream signaling molecules, including ERK, Akt, and p38 MAPK.[2]
Similarly, Broussonin E has exhibited potent anti-inflammatory properties in vitro.[3][4][5] Studies on RAW 264.7 macrophage cells, a standard model for inflammation research, revealed that Broussonin E significantly reduces the production of pro-inflammatory mediators.[3][4][5] This effect is achieved through the inhibition of the ERK and p38 MAPK signaling pathways, which are central to the inflammatory response.[3][4][5]
While the in vitro evidence for Broussonins A, B, and E is compelling, a direct correlation with in vivo efficacy remains an area of active investigation. To date, specific in vivo studies confirming the anti-angiogenic or anti-inflammatory effects of these particular Broussonin compounds in animal models are not yet available in the public domain. However, a study on an extract from Broussonetia papyrifera root bark, which contains these compounds, has shown anti-inflammatory effects and improved insulin sensitivity in a diet-induced obese mouse model.[6][7] This suggests that the in vitro anti-inflammatory activity of Broussonin E and other constituents may translate to a tangible in vivo effect.
To bridge this gap, this guide will draw comparisons with established drugs that target the same signaling pathways and have proven in vivo efficacy.
Performance Comparison with Therapeutic Alternatives
To provide a clear benchmark for the potential of Broussonin compounds, their in vitro performance is compared against existing drugs targeting the VEGFR-2 and MAPK pathways.
Table 1: Comparison of Broussonin Analogs with Alternative Anti-Angiogenic and Anti-Inflammatory Agents
| Compound/Drug | Target Pathway | In Vitro Model | Key In Vitro Effect | In Vivo Model Availability |
| Broussonin A/B | VEGFR-2, ERK, Akt, p38 MAPK | HUVECs | Inhibition of proliferation, migration, tube formation[1][2] | Not yet reported |
| Sunitinib | VEGFR-2, PDGFR, c-KIT | Multiple Cancer Cell Lines | Inhibition of proliferation and angiogenesis | Widely reported (e.g., xenograft models) |
| Sorafenib | VEGFR-2, PDGFR, Raf | Multiple Cancer Cell Lines | Inhibition of proliferation and angiogenesis | Widely reported (e.g., xenograft models) |
| Broussonin E | ERK, p38 MAPK | RAW 264.7 Macrophages | Reduction of pro-inflammatory mediators[3][4][5] | Not yet reported |
| U0126 (MEK Inhibitor) | MEK/ERK | Various Cell Lines | Inhibition of ERK phosphorylation and inflammatory responses | Reported (e.g., TPA-induced ear edema in mice) |
| SB203580 (p38 Inhibitor) | p38 MAPK | Various Cell Lines | Inhibition of p38 phosphorylation and inflammatory cytokine production | Reported (e.g., various inflammatory disease models) |
Experimental Methodologies
The following are detailed protocols for the key in vitro experiments used to characterize the activity of Broussonin compounds.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells (e.g., HUVECs or RAW 264.7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of the Broussonin compound or a control vehicle for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
Western Blot Analysis for Signaling Pathway Inhibition
-
Cell Lysis: After treatment with the Broussonin compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-ERK, total-ERK, phospho-p38, total-p38) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Molecular Pathways and Experimental Processes
To further clarify the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: Broussonin A/B Anti-Angiogenic Signaling Pathway.
References
- 1. Broussonin A- and B-mediated inhibition of angiogenesis by blockade of VEGFR-2 signalling pathways and integrin β1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Broussonin A– and B–mediated inhibition of angiogenesis by blockade of VEGFR‐2 signalling pathways and integrin β1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broussonin E suppresses LPS-induced inflammatory response in macrophages via inhibiting MAPK pathway and enhancing JAK2-STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cjnmcpu.com [cjnmcpu.com]
- 5. Potential anti-inflammatory mechanism of broussonin E on activated RAW 264.7 cells. Broussonin E suppresses inflammation by inhibiting the expression of pro-inflam-matory factors (TNF-α, IL-1β, iNOS and COX-2) and enhancing the expression of anti-inflammatory factors (IL-10, CD206 and Arg-1) in LPS-stimulated RAW264.7 cells. And the effect of broussonin E on promoting macrophages to M2 phenotype is mediated by inhibiting ERK and p38 MAPK and activating JAK2/STAT3 pathway. [cjnmcpu.com]
- 6. Broussonetia papyrifera Root Bark Extract Exhibits Anti-inflammatory Effects on Adipose Tissue and Improves Insulin Sensitivity Potentially Via AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Broussonetia papyrifera Root Bark Extract Exhibits Anti-inflammatory Effects on Adipose Tissue and Improves Insulin Sensitivity Potentially Via AMPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Broussonin C: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended disposal procedures for Broussonin C, a natural phenolic compound.
Disclaimer: No comprehensive Safety Data Sheet (SDS) with GHS hazard classifications for this compound is publicly available. The following procedures are based on general best practices for non-hazardous chemical waste. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to review the SDS provided by your supplier.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below. This information is crucial for understanding its physical characteristics and potential behavior.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₄O₃ | PubChem[1], TargetMol[2] |
| Molecular Weight | 312.4 g/mol | PubChem[1], TargetMol[2] |
| CAS Number | 76045-49-3 | TargetMol[2] |
| Relative Density | 1.154 g/cm³ | TargetMol[2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | ChemicalBook[3], ChemFaces[4] |
| Storage (Powder) | -20°C for 3 years | TargetMol[2] |
| Storage (In Solvent) | -80°C for 1 year | TargetMol[2] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the disposal of this compound. This procedure should be performed in accordance with your institution's specific waste management policies.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including safety glasses, a lab coat, and nitrile gloves.
2. Waste Identification and Segregation:
-
Solid Waste:
-
Collect unused or expired this compound powder in a clearly labeled, sealed container. The label should include the chemical name ("this compound"), CAS number (76045-49-3), and the date.
-
Contaminated materials such as weighing paper, pipette tips, and gloves should be collected in a separate, sealed bag or container labeled as "this compound Solid Waste."
-
-
Liquid Waste:
-
Solutions of this compound should be collected in a designated, leak-proof, and clearly labeled waste container. The label should include the chemical name, solvent(s) used, and approximate concentration.
-
Do not mix this compound solutions with other chemical waste streams unless explicitly permitted by your EHS department.
-
3. Disposal Pathway Determination:
-
Based on the lack of specific hazard information, this compound should be treated as a non-hazardous chemical waste unless otherwise specified by your supplier's SDS or your institution's EHS assessment.
-
Consult your EHS department to confirm the appropriate disposal route. They will provide guidance on whether the waste can be disposed of through a chemical waste contractor or if other specific procedures are required.
4. Packaging and Storage for Disposal:
-
Ensure all waste containers are securely sealed to prevent leaks or spills.
-
Store the labeled waste containers in a designated satellite accumulation area for chemical waste, away from incompatible materials.
5. Scheduling Waste Pickup:
-
Follow your institution's procedure for requesting a chemical waste pickup. This may involve an online request system or contacting the EHS department directly.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. 4-(3-(4-Hydroxy-3-(3-methyl-2-buten-1-yl)phenyl)propyl)-1,3-benzenediol | C20H24O3 | CID 442289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Tyrosinase | Antifection | TargetMol [targetmol.com]
- 3. This compound | 76045-49-3 [chemicalbook.com]
- 4. This compound | CAS:76045-49-3 | Manufacturer ChemFaces [chemfaces.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
